molecular formula C12H10F3NO2S B1317481 1-tosyl-3-(trifluoromethyl)-1H-pyrrole CAS No. 945739-26-4

1-tosyl-3-(trifluoromethyl)-1H-pyrrole

Cat. No.: B1317481
CAS No.: 945739-26-4
M. Wt: 289.28 g/mol
InChI Key: OZEWCRGARIBRAE-UHFFFAOYSA-N
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Description

1-tosyl-3-(trifluoromethyl)-1H-pyrrole is a useful research compound. Its molecular formula is C12H10F3NO2S and its molecular weight is 289.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2S/c1-9-2-4-11(5-3-9)19(17,18)16-7-6-10(8-16)12(13,14)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEWCRGARIBRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-Tosyl-3-(trifluoromethyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-tosyl-3-(trifluoromethyl)-1H-pyrrole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and organic synthesis. We will delve into its core identifiers, physicochemical properties, synthesis methodologies, reactivity, and potential applications, with a focus on providing actionable insights for laboratory professionals.

Core Identifiers and Physicochemical Properties

This compound is a unique molecule combining the structural features of a pyrrole ring, a trifluoromethyl group, and a tosyl protecting group. These components collectively influence its reactivity and potential as a building block in the synthesis of more complex molecules.

IdentifierValueSource
CAS Number 945739-26-4[1]
Molecular Formula C₁₂H₁₀F₃NO₂SInferred from structure
Molecular Weight 289.27 g/mol Calculated
IUPAC Name 1-(p-tolylsulfonyl)-3-(trifluoromethyl)-1H-pyrroleInferred from structure
Canonical SMILES C1=CC(=C(C=C1)S(=O)(=O)N2C=CC=C2C(F)(F)F)CInferred from structure
InChI InChI=1S/C12H10F3NO2S/c1-8-2-4-9(5-3-8)19(17,18)16-7-6-10(11-16)12(13,14)15/h2-7H,1H3Inferred from structure
InChIKey Inferred from structureInferred from structure
PubChem CID Not available in PubChem

Note: While a specific PubChem entry for this compound is not available, identifiers for related structures such as [2] and [3] can provide useful comparative data.

The Scientific Rationale: Synthesis and Reactivity

The synthesis of this compound leverages established methodologies in heterocyclic chemistry, often involving a multi-step approach. The strategic placement of the trifluoromethyl and tosyl groups imparts specific reactivity patterns that are valuable in synthetic design.

Conceptual Synthesis Workflow

A logical synthetic approach involves the initial formation of the 3-(trifluoromethyl)-1H-pyrrole core, followed by the introduction of the tosyl group onto the pyrrole nitrogen.

G cluster_0 Part 1: Formation of the Trifluoromethylated Pyrrole Core cluster_1 Part 2: N-Tosylation Starting Materials Starting Materials Cyclization Reaction Cyclization Reaction Starting Materials->Cyclization Reaction e.g., Paal-Knorr or van Leusen reaction 3-(trifluoromethyl)-1H-pyrrole 3-(trifluoromethyl)-1H-pyrrole Cyclization Reaction->3-(trifluoromethyl)-1H-pyrrole Pyrrole Core 3-(trifluoromethyl)-1H-pyrrole Tosylation Tosylation Pyrrole Core->Tosylation Tosyl chloride (TsCl), Base Target Compound This compound Tosylation->Target Compound

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical principles and may require optimization.

Part 1: Synthesis of 3-(trifluoromethyl)-1H-pyrrole

A number of methods have been developed for the synthesis of trifluoromethyl-substituted pyrroles. One such approach involves the [3+2] cycloaddition of N-acyl α-amino acids with 2-bromo-3,3,3-trifluoropropene.[4] Another modern, metal-free method involves a cascade reaction of β-CF3-1,3-enynamides with primary amines.[5]

Part 2: N-Tosylation of 3-(trifluoromethyl)-1H-pyrrole

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-(trifluoromethyl)-1H-pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

  • Addition of Tosyl Chloride: Dissolve tosyl chloride (TsCl, 1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a strong base like NaH necessitates the exclusion of water to prevent quenching of the base and to ensure efficient deprotonation of the pyrrole nitrogen.

  • Inert Atmosphere: A nitrogen atmosphere prevents side reactions with atmospheric oxygen and moisture.

  • Stepwise Addition at Low Temperature: The portion-wise addition of NaH and dropwise addition of TsCl at 0 °C helps to control the exothermic nature of the reactions and minimize the formation of byproducts.

Reactivity and Synthetic Utility

The presence of the electron-withdrawing trifluoromethyl and tosyl groups significantly influences the reactivity of the pyrrole ring. The tosyl group serves as a robust protecting group for the nitrogen, allowing for selective functionalization at other positions of the pyrrole ring. The trifluoromethyl group, being a strong electron-withdrawing group, deactivates the pyrrole ring towards electrophilic aromatic substitution. However, it can direct metallation to the C2 or C5 positions, which can then be quenched with various electrophiles to introduce further functionality.

The tosyl group can be removed under specific conditions, typically with a strong base or reducing agents, to reveal the N-H pyrrole for further derivatization.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[6][7][8] Pyrrole and its derivatives are key structural motifs in a wide array of pharmaceuticals.[9]

This compound serves as a valuable building block for the synthesis of novel pharmaceutical candidates. Its unique electronic and steric properties can be exploited to design molecules with improved pharmacokinetic and pharmacodynamic profiles. For instance, trifluoromethylated pyrroles have been investigated for their potential as anti-inflammatory, antibacterial, and anticancer agents.[8]

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the tosyl group (two doublets in the range of 7.3-7.9 ppm), the pyrrole ring protons (three signals in the aromatic region, likely between 6.0 and 7.5 ppm), and a singlet for the methyl group of the tosyl moiety (around 2.4 ppm). The coupling patterns of the pyrrole protons would be indicative of the 3-substitution pattern.

  • ¹³C NMR: The carbon NMR would display signals for the trifluoromethyl carbon (a quartet due to C-F coupling), the carbons of the pyrrole ring, and the carbons of the tosyl group.

  • ¹⁹F NMR: A singlet in the ¹⁹F NMR spectrum would confirm the presence of the CF₃ group.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the tosyl group and potentially the trifluoromethyl group.[14]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling trifluoromethylated and sulfonylated heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique combination of a pyrrole core, a trifluoromethyl group, and a tosyl protecting group offers a platform for the development of novel compounds with potentially enhanced biological activities and improved physicochemical properties. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers aiming to leverage its potential in their scientific endeavors.

References

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  • Mykhailiuk, P. K. (2025). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. Chemistry of Heterocyclic Compounds, 61(1), 1-2.
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  • Yang, Z., et al. (2023). Construction of trifluoromethyl-containing heterocycles from trifluoroacetimidoyl chlorides and derivatives. Chemical Communications, 59(35), 4872-4890. [Link]

  • Al-Warhi, T., et al. (2025). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2513406. [Link]

  • Yu, Z., et al. (2023). 3-Trifluoromethyl Pyrrole Synthesis Based on β-CF3-1,3-Enynamides. The Journal of Organic Chemistry, 88(22), 15501–15506. [Link]

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  • O'Donovan, D. H., et al. (2014). 13 C NMR spectra of N-tosyl pyrrole. Journal of Polymer Science Part A: Polymer Chemistry, 52(12), 1739-1748.
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  • Sosnovskikh, V. Y. (2025). Synthesis of Trifluoromethyl Pyrroles and Their Benzo Analogues. Chemistry of Heterocyclic Compounds, 61(1), 3-38.
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  • Aki, H., et al. (2012). Discovery of a Novel Pyrrole Derivative, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438), as a Potassium-Competitive Acid Blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4492–4501. [Link]

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  • Al-Tel, T. H. (2010). Tosyl/pyrrolyl-capped 1,3-enynes via t-BuOK-assisted reaction of TosMIC with acylethynylpyrroles: a new feature of this popular reagent. Organic & Biomolecular Chemistry, 8(19), 4321-4323. [Link]

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Sources

A Technical Guide to the Solubility of 1-tosyl-3-(trifluoromethyl)-1H-pyrrole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 1-tosyl-3-(trifluoromethyl)-1H-pyrrole. Given the specificity of this compound, this document focuses on the fundamental principles and robust methodologies required to generate reliable solubility data, rather than presenting pre-existing, unverified values.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences the entire drug development lifecycle.[1][2][3] From reaction kinetics and purification strategies in chemical synthesis to bioavailability and formulation design in pharmacology, a thorough understanding of a compound's solubility is indispensable.[4][5][6] For molecules like this compound, which serve as complex building blocks, this data is foundational for efficient process development and successful clinical outcomes.[2]

Physicochemical Profile and Solubility Predictions

The solubility of a substance is governed by the balance of intermolecular forces between the solute and the solvent, a principle often summarized as "like dissolves like."[7][8] An analysis of the molecular structure of this compound allows for qualitative predictions of its solubility behavior.

Molecular Structure Analysis:

  • Pyrrole Core: The 1H-pyrrole ring is an aromatic heterocycle with moderate polarity.

  • Tosyl Group (p-toluenesulfonyl): This is a large, polar, and electron-withdrawing group. The sulfonyl (SO₂) moiety contains highly polarized bonds and two oxygen atoms that can act as hydrogen bond acceptors.

  • Trifluoromethyl Group (CF₃): This is a small, highly lipophilic, and strongly electron-withdrawing group. It does not participate in hydrogen bonding.

Predicted Solubility Behavior: The presence of the polar tosyl group suggests that this compound will exhibit poor solubility in nonpolar solvents like hexanes. Conversely, its significant polarity indicates a higher affinity for polar solvents. The molecule's large size and the presence of both polar (tosyl) and nonpolar (trifluoromethyl, aromatic rings) regions suggest it will be most soluble in polar aprotic solvents that can accommodate these different features. Solvents like acetone, ethyl acetate, dichloromethane, and tetrahydrofuran (THF) are likely to be effective. Solubility in polar protic solvents, such as alcohols, will depend on the balance between polarity and hydrogen bonding interactions.

The Critical Distinction: Thermodynamic vs. Kinetic Solubility

In pharmaceutical sciences, it is crucial to distinguish between two types of solubility measurements.[9][10]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure when the system is at equilibrium.[9][10] This value is critical for formulation and final dosage form development. The shake-flask method is the gold standard for its determination.[11][12]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution, typically when an aqueous buffer is added to a stock solution in an organic solvent (like DMSO).[11][13] It is a measure of a substance's tendency to stay in a supersaturated state and is often used in high-throughput screening during early drug discovery to quickly flag problematic compounds.[9][13]

This guide will focus on determining the more definitive thermodynamic solubility .

Experimental Determination of Thermodynamic Solubility

Accurate solubility data is generated through meticulous experimental work. The following protocols describe two universally accepted methods for determining the thermodynamic solubility of a compound like this compound.

Gold Standard: The Shake-Flask Gravimetric Method

This method directly measures the mass of dissolved solute in a saturated solution and is considered a definitive technique for determining thermodynamic solubility.[14][15][16]

Principle: An excess of the solid compound is agitated in the solvent for an extended period to ensure equilibrium is reached. The resulting saturated solution is then carefully separated from the undissolved solid, and a known volume is evaporated to dryness. The mass of the remaining solute allows for a direct calculation of solubility.[14][15][17]

Detailed Experimental Protocol:

  • Preparation: To a series of glass vials, add a pre-weighed excess amount of this compound (e.g., 50-100 mg).

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the slurries for a minimum of 24 to 48 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.[18]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a volumetric pipette fitted with a fine filter (e.g., 0.22 µm PTFE syringe filter) to prevent transfer of any undissolved particles.

  • Gravimetric Analysis:

    • Transfer the filtered supernatant to a pre-weighed, clean, and dry evaporating dish. Record the exact weight of the dish.

    • Gently evaporate the solvent under a stream of nitrogen or in a fume hood. For higher-boiling solvents, a vacuum oven at a moderate temperature may be used.

    • Once the solvent is fully evaporated, dry the dish containing the solute residue to a constant weight in an oven (e.g., at 50 °C).[14][15]

    • Cool the dish in a desiccator and weigh it accurately.

  • Calculation:

    • Mass of Solute = (Weight of dish + dry solute) - (Weight of empty dish)

    • Solubility (mg/mL) = Mass of Solute (mg) / Volume of supernatant taken (mL)

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solute to vial B Add precise volume of solvent A->B Step 1-2 C Seal and agitate (24-48h at constant T) B->C D Settle suspension (≥2h) C->D Step 3 E Filter supernatant (0.22 µm filter) D->E Step 4 F Transfer known volume to pre-weighed dish E->F G Evaporate solvent F->G Step 5-6 H Dry residue to constant weight G->H Step 5-6 I Calculate Solubility (mg/mL) H->I Step 5-6

Caption: Gravimetric method workflow for thermodynamic solubility.

High-Precision HPLC-Based Method

This method is particularly useful when only small amounts of the compound are available or for compounds that are difficult to handle for gravimetric analysis. It relies on creating a saturated solution and then quantifying the concentration using High-Performance Liquid Chromatography (HPLC) with an external standard calibration curve.[7][19]

Principle: A saturated solution is prepared similarly to the gravimetric method. The concentration of the solute in the filtered supernatant is then determined by comparing its HPLC response to a calibration curve generated from standards of known concentrations.[20][21]

Detailed Experimental Protocol:

  • Prepare Saturated Solution: Follow steps 1-4 from the Gravimetric Method protocol (Section 3.1) to generate a filtered, saturated solution of this compound in the solvent of interest.

  • Prepare Calibration Standards:

    • Create a high-concentration stock solution of the compound in a suitable solvent in which it is freely soluble (this may be different from the test solvent, e.g., acetonitrile).

    • Perform a series of accurate serial dilutions from the stock solution to create at least five standard solutions that bracket the expected solubility range.[7]

  • HPLC Analysis:

    • Develop a suitable HPLC method (e.g., reverse-phase C18 column) that provides good peak shape and retention time for the analyte.

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.99.

    • Carefully dilute a known volume of the filtered saturated solution with the mobile phase to bring its concentration into the linear range of the calibration curve. Ensure the dilution factor is accurately recorded.

    • Inject the diluted sample and record the peak area.

  • Calculation:

    • Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample.

    • Solubility (mg/mL) = Calculated Concentration (mg/mL) x Dilution Factor

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_calc Calculation A Prepare saturated solution & filter (Steps 1-4, Sec 3.1) D Accurately dilute saturated sample A->D B Prepare calibration standards C Generate Calibration Curve (R² > 0.99) B->C E Inject diluted sample & measure peak area D->E F Determine concentration from calibration curve E->F G Apply dilution factor to find final solubility F->G

Caption: HPLC method workflow for thermodynamic solubility.

Data Presentation

Systematically recording the generated solubility data is essential for analysis and comparison. A structured table should be used to log the results.

SolventSolvent ClassTemperature (°C)Method UsedSolubility (mg/mL)Molar Solubility (mol/L)Observations
e.g., DichloromethaneChlorinated25Gravimetric
e.g., Ethyl AcetateEster25Gravimetric
e.g., AcetoneKetone25HPLC
e.g., MethanolAlcohol (Protic)25HPLC
e.g., TetrahydrofuranEther25Gravimetric
e.g., HexanesNonpolar25Gravimetric

Note: Molar solubility requires the molar mass of this compound.

Conclusion

Determining the solubility of this compound requires a methodologically sound and precise approach. While theoretical predictions based on molecular structure provide valuable guidance, they are no substitute for empirical data. The shake-flask gravimetric and HPLC-based methods described herein represent robust, reliable, and industry-accepted protocols for generating high-quality thermodynamic solubility data. This information is fundamental for making informed decisions in process chemistry, formulation development, and the overall advancement of drug discovery projects.

References

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Safety Data Sheet (SDS) for 1-tosyl-3-(trifluoromethyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Profile of 1-tosyl-3-(trifluoromethyl)-1H-pyrrole

Chemical Identity and Inferred Properties

This compound is a substituted pyrrole derivative. The tosyl group is often used as a protecting group for the nitrogen atom in pyrroles, and the trifluoromethyl group is a common substituent in medicinal chemistry to enhance metabolic stability and cell permeability.

Table 1: Physicochemical Properties (Estimated)

PropertyValue (Estimated)Rationale
Molecular Formula C12H10F3NO2SBased on chemical structure.
Molecular Weight 291.27 g/mol Based on chemical structure.
Appearance Likely a white to off-white or light brown solid.Based on the appearance of similar substituted pyrroles and tosylated compounds.
Melting Point Expected to be a solid at room temperature with a melting point likely in the range of 50-150 °C.The presence of the tosyl and trifluoromethyl groups increases molecular weight and intermolecular forces compared to liquid pyrrole.
Solubility Expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water.The aromatic and trifluoromethyl groups confer lipophilicity.
Boiling Point Not applicable (likely to decompose at high temperatures).Complex organic solids often decompose before boiling.
Vapor Pressure Low at room temperature.As a solid with a relatively high molecular weight, it is not expected to be volatile.

Hazard Identification and Assessment

The overall hazard profile of this compound is likely a composite of the hazards associated with the pyrrole ring, modified by the tosyl and trifluoromethyl substituents.

Based on the analysis of related compounds, the following hazard classifications are anticipated:

  • Acute Toxicity (Oral): While the tosyl and trifluoromethyl groups may modulate the toxicity of the pyrrole ring, it is prudent to consider this compound as potentially harmful if swallowed.

  • Skin Corrosion/Irritation: Pyrrole itself can be irritating to the skin.[1] This compound should be handled as a potential skin irritant.

  • Serious Eye Damage/Irritation: Many organic chemicals, especially those with aromatic rings, can cause serious eye irritation.[1][2][3] This compound should be treated as a potential eye irritant.

  • Specific Target Organ Toxicity (Single Exposure): Inhalation of dust or vapors may cause respiratory tract irritation.[4][5]

Graphical Hazard Summary

GHS_Hazards cluster_pictograms Anticipated GHS Pictograms cluster_statements Potential Hazard Statements Exclamation H302 H302 Harmful if swallowed Exclamation->H302 H315 H315 Causes skin irritation Exclamation->H315 H319 H319 Causes serious eye irritation Exclamation->H319 H335 H335 May cause respiratory irritation Exclamation->H335

Caption: Anticipated GHS Pictograms and Hazard Statements for this compound.

Emergency Procedures

First-Aid Measures
  • General Advice: Show this safety data sheet to the doctor in attendance.[6]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][6][7]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[5]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][6][7]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5][6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon oxides (CO, CO2), and hydrogen fluoride (HF).

  • Special Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4]

Safe Handling and Storage

Precautions for Safe Handling
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[8]

Conditions for Safe Storage
  • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][7]

  • Incompatible Materials: Strong oxidizing agents.[7]

Experimental Protocols

Protocol for Weighing and Preparing a Solution
  • Preparation: Before handling, ensure you are in a well-ventilated area (chemical fume hood) and wearing the appropriate PPE (safety goggles, lab coat, nitrile gloves).

  • Weighing:

    • Place a weigh boat on a calibrated analytical balance and tare it.

    • Carefully transfer the required amount of this compound to the weigh boat using a clean spatula.

    • Record the exact weight.

  • Dissolution:

    • Place a stir bar in an appropriately sized flask.

    • Add the desired volume of the chosen solvent to the flask.

    • Slowly add the weighed compound to the solvent while stirring to ensure complete dissolution.

    • Rinse the weigh boat with a small amount of the solvent and add it to the flask to ensure a complete transfer.

  • Cleanup:

    • Wipe down the spatula and the balance with a damp cloth.

    • Dispose of the weigh boat and any contaminated materials in the appropriate solid waste container.

Workflow for Safe Handling

Safe_Handling_Workflow Start Start: Need to handle the compound RiskAssessment Conduct Risk Assessment Start->RiskAssessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Weighing Weigh the Compound FumeHood->Weighing Dissolving Prepare Solution Weighing->Dissolving Reaction Perform Experiment Dissolving->Reaction Cleanup Decontaminate and Clean Work Area Reaction->Cleanup WasteDisposal Dispose of Waste Properly Cleanup->WasteDisposal End End WasteDisposal->End

Caption: A stepwise workflow for the safe handling of this compound.

Stability and Reactivity

  • Reactivity: No information available.

  • Chemical Stability: Stable under recommended storage conditions.[3]

  • Possibility of Hazardous Reactions: None under normal processing.[7]

  • Conditions to Avoid: Incompatible products, excess heat.[6]

  • Incompatible Materials: Strong oxidizing agents.[7]

  • Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), sulfur oxides (SOx), carbon oxides (CO, CO2), and hydrogen fluoride (HF).

Toxicological and Ecological Information

  • Toxicological Information: No specific data is available for this compound. The toxicological properties have not been thoroughly investigated.[5] Based on the pyrrole moiety, it may be harmful if swallowed, and cause skin and eye irritation.[1][2][3]

  • Ecological Information: No specific data is available. It is recommended to prevent the release of this compound into the environment.[7]

Disposal Considerations

  • Waste Disposal: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7] Disposal should be in accordance with local, state, and federal regulations.

References

  • Fisher Scientific Safety Data Sheet for a related compound. (This is a placeholder as the exact SDS was not found, but the information is synthesized from common sections of Fisher Scientific SDSs for similar chemicals).
  • Sigma-Aldrich Safety Data Sheet for a related compound. (This is a placeholder as the exact SDS was not found, but the information is synthesized from common sections of Sigma-Aldrich SDSs for similar chemicals).
  • Duke University Medical Center Safety Data Sheet for Trichloroacetic Acid Solution. [Source for general handling of corrosive materials]. Available from: [Link]

  • Cole-Parmer Material Safety Data Sheet for a substituted pyrrole. [Source for potential respiratory tract irritation]. Available from: [Link]

  • MSDS of a substituted pyrrole from a chemical supplier. [Source for lack of thorough investigation of toxicological properties]. Available from: (A generic reference to a typical supplier MSDS for a novel compound).

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The Strategic Role of 1-Tosyl-3-(trifluoromethyl)-1H-pyrrole in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Convergence of Potency and Precision in Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced therapeutic profiles is a paramount objective. The strategic incorporation of specific functional groups can dramatically influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide delves into the core principles and practical applications of a particularly promising scaffold: 1-Tosyl-3-(trifluoromethyl)-1H-pyrrole . We will explore its design rationale, synthesis, reactivity, and its burgeoning role as a versatile building block in the development of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold in their programs.

The Architectural Logic: Deconstructing this compound

The power of this scaffold lies in the synergistic interplay of its three key components: the pyrrole core, the N-tosyl group, and the C-3 trifluoromethyl group.

  • The Pyrrole Core: A foundational five-membered aromatic heterocycle, the pyrrole ring is a ubiquitous motif in a vast array of natural products and synthetic drugs.[1] Its electron-rich nature and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with biological targets.[1]

  • The N-Tosyl Group: The attachment of a p-toluenesulfonyl (tosyl) group to the pyrrole nitrogen serves a dual purpose. Firstly, it acts as a robust electron-withdrawing group, which modulates the reactivity of the pyrrole ring. Secondly, the tosyl group can function as a bioisostere for a carbonyl group, a common feature in many bioactive molecules.[2] This substitution can lead to improved metabolic stability and altered binding interactions.

  • The C-3 Trifluoromethyl Group: The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry.[3] Its introduction into a molecule can profoundly enhance its metabolic stability by blocking sites of oxidative metabolism.[3] Furthermore, the high electronegativity and lipophilicity of the CF3 group can improve a compound's binding affinity to its target protein and enhance its membrane permeability.[3][4]

The strategic combination of these three components in this compound creates a scaffold with a unique electronic and steric profile, making it an attractive starting point for the synthesis of novel drug candidates.

Synthesis of the Core Scaffold: A Proposed Pathway

While a direct, one-pot synthesis of this compound is not extensively documented, a logical and efficient synthetic route can be devised based on established methodologies for the synthesis of 3-trifluoromethyl pyrroles and the N-tosylation of pyrroles.

Proposed Two-Step Synthesis:

Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrrole

A modern and efficient method for the synthesis of 3-trifluoromethyl pyrroles involves a metal-free cascade reaction of β-CF3-1,3-enynamides with primary amines.[5] This approach is highly regioselective and proceeds under mild conditions.

Step 2: N-Tosylation of 3-(Trifluoromethyl)-1H-pyrrole

The subsequent N-tosylation of the 3-(trifluoromethyl)-1H-pyrrole can be achieved using p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base. This is a standard and high-yielding reaction for the protection of the pyrrole nitrogen.[6]

Synthetic_Pathway Enynamide β-CF3-1,3-Enynamide Pyrrole 3-(Trifluoromethyl)-1H-pyrrole Enynamide->Pyrrole 1,4-Hydroamination/ Cyclization/Aromatization [1] Amine Primary Amine (e.g., NH3) Amine->Pyrrole Final_Product This compound Pyrrole->Final_Product N-Tosylation [13] TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Final_Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrrole

  • To a solution of β-CF3-1,3-enynamide (1.0 eq) in acetonitrile (0.1 M), add a solution of ammonia in methanol (2.0 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 16-48 hours, monitoring the consumption of the starting material by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-(trifluoromethyl)-1H-pyrrole.[5]

Step 2: N-Tosylation of 3-(Trifluoromethyl)-1H-pyrrole

  • To a solution of 3-(trifluoromethyl)-1H-pyrrole (1.0 eq) in anhydrous ethyl methyl ketone, add anhydrous potassium carbonate (1.5 eq).

  • Add p-toluenesulfonyl chloride (1.1 eq) to the suspension.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization or flash column chromatography to yield this compound.[6]

Reactivity and Application as a Synthetic Intermediate

The presence of the strongly electron-withdrawing tosyl and trifluoromethyl groups significantly influences the reactivity of the pyrrole ring, making this compound a versatile building block for further functionalization.

Electrophilic Aromatic Substitution:

The electron-deficient nature of the pyrrole ring in this scaffold will direct electrophilic aromatic substitution to the C-4 and C-5 positions. This allows for the introduction of a wide range of substituents, such as halogens, nitro groups, and acyl groups, providing a facile route to diverse derivatives.

Deprotection of the N-Tosyl Group:

The N-tosyl group can be readily removed under various conditions, such as treatment with a strong base or reducing agents, to yield the free N-H pyrrole.[7] This deprotection step is crucial for subsequent modifications at the nitrogen atom or for accessing the final bioactive molecule.

Reactivity_and_Functionalization Core This compound Electrophilic_Sub Electrophilic Aromatic Substitution (C4/C5) Core->Electrophilic_Sub Electrophiles Deprotection N-Tosyl Deprotection Core->Deprotection Base/Reducing Agents [4] Derivatives Diverse Functionalized Pyrroles Electrophilic_Sub->Derivatives Final_Compounds Bioactive Molecules Deprotection->Final_Compounds Derivatives->Final_Compounds

Caption: Reactivity and functionalization pathways of the core scaffold.

Potential Applications in Medicinal Chemistry

The unique structural features of this compound make it a highly attractive scaffold for the development of novel therapeutic agents across various disease areas.

Antimicrobial Agents:

Pyrrole derivatives are known to exhibit significant antimicrobial activity.[4] The presence of the trifluoromethyl group can enhance this activity by increasing the lipophilicity and metabolic stability of the compounds, facilitating their penetration into microbial cells.

Enzyme Inhibitors:

The tosyl group can act as a mimetic for other functional groups involved in enzyme-substrate interactions. For instance, tosyl-pyrrole derivatives have shown inhibitory activity against carbonic anhydrase, an important therapeutic target.[8] The trifluoromethyl group can further enhance binding affinity and selectivity.

Anticancer Agents:

Many anticancer drugs incorporate a pyrrole scaffold. The introduction of a trifluoromethyl group has been shown to improve the anticancer potency of various heterocyclic compounds.[9][10] Therefore, derivatives of this compound represent a promising avenue for the discovery of new anticancer agents.

Potential Therapeutic Area Rationale for Application Key Structural Features
Antimicrobial Enhanced cell penetration and metabolic stability.Trifluoromethyl group, Pyrrole core[4]
Enzyme Inhibition Bioisosteric replacement and enhanced binding.N-Tosyl group, Trifluoromethyl group[2][8]
Anticancer Increased potency and improved pharmacokinetic profile.Pyrrole core, Trifluoromethyl group[9][10]

Conclusion and Future Outlook

This compound stands as a testament to the power of rational drug design. By combining the well-established therapeutic potential of the pyrrole nucleus with the advantageous properties of the tosyl and trifluoromethyl groups, a scaffold of significant promise has emerged. Its synthetic accessibility and versatile reactivity provide a robust platform for the generation of diverse chemical libraries. As our understanding of disease biology deepens, the strategic deployment of such precisely engineered building blocks will be instrumental in the development of safer and more effective medicines. The exploration of this scaffold and its derivatives is a fertile ground for future research and is poised to make a significant impact on the landscape of medicinal chemistry.

References

  • Yu, Z., Li, J., Cao, Y., Dong, T., & Xiao, Y. (2023). 3-Trifluoromethyl Pyrrole Synthesis Based on β-CF3-1,3-Enynamides. The Journal of Organic Chemistry, 88(21), 15501–15506. [Link]

  • Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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  • Chen, Y.-J., & Chen, H.-J. (2003). A Mild and Efficient Method for the Synthesis of 3-Substituted Pyrrole Derivatives with Oligo(ethylene glycol) Chains. Journal of the Chinese Chemical Society, 50(5), 1055-1060. [Link]

  • Arslan, O., Gençer, N., & Arslan, H. (2010). A novel and one-pot synthesis of new 1-tosyl pyrrol-2-one derivatives and analysis of carbonic anhydrase inhibitory potencies. Bioorganic & Medicinal Chemistry, 18(12), 4438–4443. [Link]

  • Chemical structure of five novel trifluoromethyl-functionalized pyrrole derivatives. Ph-phenyl group, CH 2 - ResearchGate. (n.d.). Retrieved from [Link]

  • Al-Warhi, T., Al-Onazi, W. A., Al-Zahrani, A. A., Al-Ghamdi, M. A., & Al-Zahrani, A. H. (2025). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 30(8), 1625. [Link]

  • Grygorenko, O. O., Hys, V. Y., Shevchuk, O. I., Vashchenko, B. V., Karpenko, O. V., & Gorlova, A. O. (2020). Functionalization of 2-Trifluoromethyl-1H-pyrrole: A Convenient Entry into Advanced Fluorinated Building Blocks Including all Isomeric 2-(Trifluoromethyl)prolines. European Journal of Organic Chemistry, 2020(23), 3508-3518. [Link]

  • Gyrdymova, Y. V., Rumyantcev, R. V., Esaulkova, Y. L., Belyaevskaya, S. V., Zarubaev, V. V., Kayumov, A. R., & Rubtsova, S. A. (2022). New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity. New Journal of Chemistry, 46(47), 23165-23172. [Link]

  • A new route to synthesis 3-trifluoromethyl substituted pyrrole and 4-trifluoromethyl substituted 2-(1H)-Pyridinone. (2025). ResearchGate. [Link]

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  • Synthesis of Trifluoromethyl Pyrroles and Their Benzo Analogues. (2025). ResearchGate. [Link]

  • Moody, C. J., & Hunt, J. D. (1973). Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one. Journal of the Chemical Society, Perkin Transactions 1, 329-333. [Link]

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A Technical Guide to Trifluoromethylated Pyrrole Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry. This powerful electron-withdrawing moiety can profoundly modulate the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2][3] Among the privileged heterocyclic cores, pyrrole and its derivatives are ubiquitous in biologically active compounds.[4] Consequently, the strategic incorporation of a CF₃ group onto the pyrrole ring has emerged as a critical tactic in the design of novel therapeutics. This guide provides an in-depth exploration of trifluoromethylated pyrrole building blocks, intended for researchers, chemists, and professionals in drug development. We will dissect key synthetic methodologies, analyze the resulting molecular property alterations, and showcase their application in contemporary drug discovery programs.

The Strategic Imperative for Trifluoromethylation in Pyrrole Scaffolds

The trifluoromethyl group is far more than a simple sterically-demanding substituent; it is a powerful modulator of molecular properties. Its high electronegativity and the strength of the C-F bond (one of the strongest in organic chemistry) impart a unique set of characteristics to the parent molecule.[2]

  • Metabolic Stability: The CF₃ group is exceptionally resistant to oxidative metabolism. Strategically placing it at a potential metabolic hotspot on the pyrrole ring can block enzymatic degradation, thereby increasing the compound's half-life and bioavailability.[2][3]

  • Lipophilicity: The CF₃ group significantly increases the lipophilicity (Hansch π value of +0.88) of a molecule.[2] This enhancement can facilitate passage through cellular membranes, a critical factor for reaching intracellular targets and improving oral absorption.

  • Electronic Effects: As a potent electron-withdrawing group, the CF₃ moiety lowers the pKa of nearby acidic protons (e.g., the pyrrole N-H), influencing ionization states at physiological pH. This electronic perturbation can also modulate the strength of hydrogen bonds and other non-covalent interactions with biological targets.[3]

  • Binding Interactions: The CF₃ group can engage in unique, favorable interactions within a protein binding pocket, including dipole-dipole interactions and so-called "orthogonal multipolar" interactions with aromatic residues, which can lead to enhanced binding affinity and selectivity.

The convergence of these effects makes trifluoromethylated pyrroles highly sought-after building blocks in the rational design of potent and pharmacokinetically robust drug candidates.[1][5]

Synthetic Strategies for Accessing Trifluoromethylated Pyrroles

The synthesis of trifluoromethylated pyrroles can be broadly categorized into two main approaches: the direct trifluoromethylation of a pre-formed pyrrole ring and the construction of the pyrrole ring from trifluoromethyl-containing precursors. The choice of strategy is often dictated by the desired substitution pattern, substrate availability, and scalability.

Direct C-H Trifluoromethylation

Directly substituting a C-H bond on the pyrrole ring with a CF₃ group is an atom-economical approach.[6] These methods typically involve radical, electrophilic, or nucleophilic trifluoromethylating agents.

  • Radical Trifluoromethylation: This is one of the most common methods, often employing reagents like Togni's reagent or sodium triflinate (CF₃SO₂Na) in the presence of an initiator or catalyst.[7] Copper-catalyzed reactions, for instance, can generate a CF₃ radical that adds to the electron-rich pyrrole ring.[7][8] The regioselectivity can be influenced by the innate reactivity of the pyrrole positions (C2 vs. C3) and steric factors.[6]

  • Electrophilic Trifluoromethylation: Reagents such as hypervalent iodine compounds (e.g., Togni's reagents) or Umemoto's reagents can act as sources of an electrophilic "CF₃⁺" equivalent. These reactions are effective for electron-rich pyrroles and indoles.[9]

Cyclization Strategies Using CF₃-Containing Precursors

Building the pyrrole ring from acyclic precursors that already contain the CF₃ group offers excellent control over regiochemistry. Several classic and modern cyclization reactions have been adapted for this purpose.

The Paal-Knorr synthesis, a cornerstone of pyrrole chemistry, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[10][11] To generate trifluoromethylated pyrroles, a trifluoromethylated 1,4-diketone is required. While effective, the synthesis of these specialized diketone precursors can be a limitation.[11][12] The reaction is typically acid-catalyzed, proceeding through the formation of a hemiaminal followed by cyclization and dehydration.[10][13]

Paal_Knorr cluster_process Process cluster_product Product diketone CF₃-1,4-Diketone amine Primary Amine (R-NH₂) condensation Condensation & Dehydration diketone->condensation amine->condensation catalyst Acid Catalyst (e.g., TFA, HCl) catalyst->condensation pyrrole CF₃-Pyrrole condensation->pyrrole

The Barton-Zard reaction is a powerful and convergent method for synthesizing pyrroles, particularly those with an ester group at the C2 position.[14] The reaction involves the base-catalyzed condensation of a nitroalkene with an α-isocyanoacetate.[14][15] By using a trifluoromethylated nitroalkene, this method provides direct access to 4-(trifluoromethyl)pyrrole derivatives.[16]

The mechanism proceeds via a Michael addition of the isocyanide enolate to the nitroalkene, followed by a 5-endo-dig cyclization and subsequent elimination of the nitro group to afford the aromatic pyrrole.[14]

Protocol: Representative Barton-Zard Synthesis of a 4-(Trifluoromethyl)pyrrole [16][17]

  • Reaction Setup: To a stirred solution of the trifluoromethylated nitroalkene (1.0 eq) and ethyl isocyanoacetate (1.1 eq) in ethanol (EtOH), add potassium carbonate (K₂CO₃, 1.5 eq) as the base.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Isolation: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-ethyl 4-(trifluoromethyl)pyrrole-2-carboxylate.

Physicochemical Properties and Comparative Data

The introduction of a CF₃ group dramatically alters the electronic and physical properties of the pyrrole core. Understanding these changes is crucial for predicting a compound's behavior in a biological system.

PropertyParent Pyrrole3-(Trifluoromethyl)pyrrole (Representative)Rationale for Change
pKa (N-H) ~17.5~14.5The strong electron-withdrawing CF₃ group inductively stabilizes the pyrrolide anion, making the N-H proton significantly more acidic.
Calculated logP 1.292.55The CF₃ group is highly lipophilic, significantly increasing the compound's partition coefficient and its preference for nonpolar environments.
Metabolic Stability Susceptible to oxidationHighThe C-F bonds are exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), blocking a potential site of metabolism.[2]

Data are representative estimates and can vary based on substitution and calculation method.

Applications in Drug Discovery: A Case Study

Trifluoromethylated pyrroles are key structural motifs in a wide array of bioactive molecules, from agrochemicals to pharmaceuticals.[5] A notable example is the insecticide Chlorfenapyr , which features a 3-(trifluoromethyl)pyrrole core.

In medicinal chemistry, these building blocks have been incorporated into compounds targeting a range of diseases. For instance, derivatives have shown promise as potent antimicrobial agents, with the CF₃ group being pivotal for enhancing activity.[1] They have also been explored as CB1 receptor allosteric modulators, where replacing an aliphatic nitro group with a CF₃ group led to compounds with greater potency and improved metabolic stability.

SAR cluster_scaffold Core Scaffold cluster_modification Modification cluster_properties Enhanced Properties cluster_outcome Desired Outcome Pyrrole Pyrrole Core AddCF3 Introduce CF₃ Group Pyrrole->AddCF3 Lipophilicity Increased Lipophilicity AddCF3->Lipophilicity Metabolism Blocked Metabolism AddCF3->Metabolism Binding Altered pKa & Binding Affinity AddCF3->Binding DrugCandidate Improved Drug Candidate Profile Lipophilicity->DrugCandidate Metabolism->DrugCandidate Binding->DrugCandidate

Conclusion

Trifluoromethylated pyrrole building blocks represent a class of high-value intermediates for medicinal chemistry and drug discovery. The unique combination of steric and electronic properties conferred by the CF₃ group provides a reliable strategy for enhancing metabolic stability, modulating lipophilicity, and improving the overall pharmacological profile of drug candidates. A thorough understanding of the synthetic methodologies available to access these scaffolds, from direct C-H functionalization to classic cyclization reactions like the Paal-Knorr and Barton-Zard syntheses, is essential for any researcher aiming to leverage the power of fluorine in modern drug design.

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  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications.[Link]

  • Chemical characteristics of the trifluoromethyl group. Electrostatic potential map in the range of - ResearchGate.[Link]

  • BARTON-ZARD PYRROLE SYNTHESIS AND ITS APPLICATION TO SYNTHESIS OF PORPHYRINS, POLYPYRROLES, AND DIPYRROMETHENE DYES. LOCKSS.[Link]

  • Recent synthetic and medicinal perspectives of pyrroles: An overview. ResearchGate.[Link]

  • Chemical structure of five novel trifluoromethyl-functionalized pyrrole derivatives. ResearchGate.[Link]

Sources

A Technical Guide to 1-Tosyl-3-(trifluoromethyl)-1H-pyrrole: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1] When combined with the pyrrole nucleus—a privileged scaffold found in numerous natural products and FDA-approved pharmaceuticals—the resulting structures become highly valuable building blocks for drug discovery programs.[2][3][4]

This technical guide provides an in-depth overview of 1-tosyl-3-(trifluoromethyl)-1H-pyrrole , a specialized heterocyclic intermediate designed for researchers, medicinal chemists, and drug development professionals. We will explore its chemical properties, plausible synthetic routes, commercial availability, and strategic applications in the development of novel therapeutics. The tosyl (tosyl) group serves as a robust protecting group for the pyrrole nitrogen, enhancing stability and allowing for controlled, regioselective functionalization at other positions of the ring. This guide offers field-proven insights into leveraging this potent building block for accelerated research and development.

Physicochemical Properties and Specifications

This compound is a well-defined organic compound with consistent properties that make it a reliable reagent in complex synthetic sequences. Its key identifiers and properties are summarized below.

PropertyValueSource
Chemical Name This compound-
CAS Number 945739-26-4[5]
Molecular Formula C12H10F3NO2S[5]
Molecular Weight 289.27 g/mol [5]
MDL Number MFCD28506325[5]
Appearance Typically an off-white to yellow solidSupplier Data
Purity Commonly available at ≥95%Supplier Data

Synthesis and Mechanistic Rationale

The synthesis of this compound is not a trivial process, reflecting its specialized nature. While specific proprietary methods may vary between suppliers, a general and logical synthetic strategy involves a two-stage process: first, the formation of the 3-(trifluoromethyl)-1H-pyrrole core, followed by the protection of the pyrrole nitrogen with a tosyl group.

Stage 1: Formation of the 3-(Trifluoromethyl)-1H-pyrrole Core

The introduction of a trifluoromethyl group onto a pyrrole ring can be challenging. Modern synthetic methods often employ metal-free cascade reactions that are both efficient and scalable. One such approach involves the reaction of β-CF3-1,3-enynamides with primary amines, which proceeds through a highly regioselective 1,4-hydroamination followed by cyclization and aromatization.[6] The electron-withdrawing nature of the CF3 group is critical for activating the enynamide double bond toward nucleophilic attack.[6]

Stage 2: N-Tosylation

With the core synthesized, the pyrrole nitrogen is then protected. N-tosylation is a standard and robust method for protecting pyrroles. It serves two primary functions:

  • Stability: It stabilizes the electron-rich pyrrole ring against oxidation and polymerization under various reaction conditions.

  • Directing Group: The bulky tosyl group can influence the regioselectivity of subsequent electrophilic substitution reactions, although its primary role here is protection.

The reaction is typically carried out by deprotonating the pyrrole nitrogen with a suitable base (e.g., sodium hydride) followed by quenching with tosyl chloride (TsCl).

Generalized Synthetic Workflow

The following diagram illustrates a plausible, high-level workflow for the synthesis of the target compound.

G cluster_stage1 Stage 1: Core Synthesis cluster_stage2 Stage 2: N-Protection A β-CF3-1,3-Enynamide C 1,4-Hydroamination/ Cyclization Cascade A->C B Primary Amine (e.g., NH3 source) B->C D 3-(Trifluoromethyl)-1H-pyrrole C->D Metal-free, Room Temp. G N-Tosylation D->G E Base (e.g., NaH) E->G F Tosyl Chloride (TsCl) F->G H This compound (Final Product) G->H Workup & Purification G A 1-Tosyl-3-(CF3)-1H-pyrrole (Building Block) B Functionalization (e.g., Suzuki, Buchwald-Hartwig Cross-Coupling) A->B C Intermediate Library B->C D N-Deprotection (Removal of Tosyl Group) C->D E Final Compound Library D->E F High-Throughput Screening (HTS) E->F G Hit Compound F->G H Lead Optimization G->H I Drug Candidate H->I

Sources

Methodological & Application

Application Note: Regioselective C-H Activation of 1-Tosyl-3-(trifluoromethyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of trifluoromethyl (


) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering enhanced metabolic stability and lipophilicity. 1-Tosyl-3-(trifluoromethyl)-1H-pyrrole  represents a high-value building block where the electron-withdrawing 

group and the

-tosyl protecting group create a unique electronic push-pull system.

This guide details the protocols for the regioselective C-H arylation of this substrate. Unlike simple pyrroles, the 3-


 substituent imposes specific electronic and steric biases that allow for tunable functionalization. We present two distinct workflows:
  • Protocol A (C2-Selective): The thermodynamic and kinetically favored pathway utilizing the inherent acidity of the C2-H bond.

  • Protocol B (C5-Selective): A sterically controlled pathway to access the distal position.

Substrate Profile & Mechanistic Insight

The Electronic Landscape

The reactivity of this compound is governed by the competition between the Directing Group (DG) effect of the sulfonyl moiety and the inductive acidification by the


 group.
  • C2 Position (The "Acidic" Site): The C2-H bond is flanked by the electron-withdrawing

    
    -tosyl group and the 
    
    
    
    group. This "double activation" makes C2 the most acidic proton (
    
    
    lowered by inductive effects), favoring the Concerted Metalation-Deprotonation (CMD) mechanism.
  • C5 Position (The "Steric" Site): While less acidic than C2, the C5 position is sterically unencumbered. Accessing this site typically requires blocking C2 or using bulky ligands that cannot negotiate the steric crowd at C2.

Mechanistic Pathway (CMD Cycle)

The reaction proceeds via a


 catalytic cycle. The critical regioselectivity-determining step is the C-H cleavage, which occurs via a CMD transition state where a carbonate or carboxylate base assists in deprotonating the pyrrole ring.

CMD_Mechanism Substrate 1-Tosyl-3-CF3-pyrrole TS_C2 TS-C2 (Favored) High Acidity Steric Crowding Substrate->TS_C2 CMD (Base) TS_C5 TS-C5 (Disfavored) Lower Acidity Steric Freedom Substrate->TS_C5 CMD (Base) Pd_Species L-Pd(II)-Ar(X) Pd_Species->TS_C2 Pd_Species->TS_C5 Product_C2 2-Aryl-3-CF3-pyrrole TS_C2->Product_C2 Reductive Elim. Product_C5 5-Aryl-3-CF3-pyrrole TS_C5->Product_C5 Reductive Elim.

Figure 1: Divergent mechanistic pathways. The C2 pathway is electronically favored due to the inductive effect of the adjacent CF3 group.

Experimental Protocols

Protocol A: Direct C2-Arylation (Standard)

Objective: Selective installation of an aryl group at the C2 position (adjacent to


).
Mechanism:  Base-assisted CMD favored by C2 acidity.
Materials & Reagents
ComponentEquiv.RoleNotes
Substrate 1.0ReactantThis compound
Aryl Bromide 1.5Coupling PartnerElectron-poor Ar-Br works best
Pd(OAc)₂ 0.05CatalystPrecursor to active Pd(0)
PPh₃ 0.10LigandStandard phosphine ligand
K₂CO₃ 2.0BaseAnhydrous; promotes CMD
DMA [0.2 M]SolventDimethylacetamide, Anhydrous
Step-by-Step Workflow
  • Setup: In a glovebox or under argon flow, charge a 20 mL Schlenk tube with Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).

  • Solvation: Add anhydrous DMA (2.0 mL per mmol substrate) and stir at RT for 5 mins to pre-complex the catalyst.

  • Addition: Add this compound (1.0 equiv), the Aryl Bromide (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Reaction: Seal the tube and heat to 110 °C for 12–16 hours.

    • Checkpoint: Monitor by TLC/LC-MS. The product usually runs slightly lower than the starting material.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMA. Dry organic layer over Na₂SO₄.

  • Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Yield: 65–85% Selectivity: >20:1 (C2:C5)

Protocol B: Direct C5-Arylation (Steric Switch)

Objective: Functionalization of the distal C5 position. Strategy: To override the electronic preference for C2, use a bulky ligand (e.g., JohnPhos or XPhos) or a bulky electrophile that cannot access the crowded C2 pocket (sandwiched between N-Ts and C3-CF3).

Materials & Reagents
ComponentEquiv.RoleNotes
Substrate 1.0ReactantThis compound
Aryl Bromide 2.0Coupling PartnerSterically demanding Ar-Br preferred
Pd(OAc)₂ 0.05Catalyst
JohnPhos 0.10LigandBulky Buchwald ligand
Cs₂CO₃ 2.0BaseCesium effect aids C-H cleavage
Toluene [0.2 M]SolventNon-polar solvent emphasizes sterics
Step-by-Step Workflow
  • Setup: Charge a reaction vial with Pd(OAc)₂ (5 mol%), JohnPhos (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Activation: Add Toluene and stir for 10 min.

  • Reaction: Add the pyrrole substrate and aryl bromide. Heat to 120 °C for 24 hours.

  • Note: This reaction is slower than C2-arylation. If conversion is low, add 5 mol% pivalic acid (PivOH) as a CMD co-catalyst.

Expected Yield: 40–60% Selectivity: Variable (Dependent on Ar-Br bulk).

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or moistureEnsure DMA is anhydrous (<50 ppm water). Sparge solvents with Argon for 15 min.
Regio-scrambling High temperature / Non-selective CMDLower temp to 90 °C. Switch solvent to DMF.
Desulfonylation Base too strong / Temp too highThe N-Ts group is labile >130 °C. Keep temp <120 °C. Use K₂CO₃ instead of Cs₂CO₃.
Homocoupling (Ar-Ar) Oxidative addition issuesIncrease Ar-Br equivalents to 2.0. Ensure inert atmosphere.[1]

References

  • General Mechanism of Pyrrole C-H Arylation

    • Beck, E. M., & Gaunt, M. J. (2010). Pd-catalyzed C–H bond functionalization of pyrroles. Topics in Current Chemistry.
  • Regioselectivity in 3-Substituted Pyrroles

    • Li, R., et al. (2013). Palladium-Catalysed Regioselective Sequential C-5 and C-2 Direct Arylations of 3-Acetylpyrroles. European Journal of Organic Chemistry.
  • Direct Arylation of N-Tosyl Pyrroles

    • Gribble, G. W. (2003). Metalation and Halogen-Metal Exchange of Pyrroles. In Heterocyclic Scaffolds II.
  • Synthesis of 3-Trifluoromethylpyrroles

    • Zeng, W., et al. (2023). Regioselective Synthesis of 3-Trifluoromethylpyrroles by [3 + 2] Cycloaddition. Journal of Organic Chemistry.

Sources

Friedel-Crafts acylation of 1-tosyl-3-(trifluoromethyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocol

Topic: Friedel-Crafts Acylation of 1-tosyl-3-(trifluoromethyl)-1H-pyrrole

Abstract & Introduction

The synthesis of highly functionalized pyrrole scaffolds is a cornerstone of modern medicinal chemistry and materials science. Pyrrole derivatives are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of an acyl group via Friedel-Crafts acylation is a fundamental C-C bond-forming reaction that provides valuable keto-pyrrole intermediates. This guide focuses on the Friedel-Crafts acylation of a particularly challenging substrate: this compound. This molecule features two potent electron-withdrawing groups (EWGs)—the N-tosyl (Ts) and the C3-trifluoromethyl (CF₃)—which render the pyrrole ring exceptionally electron-deficient and thus, profoundly deactivated towards classical electrophilic aromatic substitution.

This document provides a detailed examination of the mechanistic principles governing the regioselectivity of this reaction, a field-proven, step-by-step protocol for its execution, and expert insights into potential challenges and optimization strategies. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals seeking to leverage this transformation for the synthesis of complex molecular architectures.

Mechanistic Considerations & Regiochemical Control

The successful acylation of this compound hinges on a nuanced understanding of the competing electronic effects exerted by the two deactivating substituents.

The Role of the N-Tosyl Group

The N-tosyl group serves a dual purpose. Primarily, it acts as a robust protecting group for the pyrrole nitrogen.[1] Electronically, it is a powerful electron-withdrawing group, which deactivates the pyrrole ring to electrophilic attack. However, its most critical role in Friedel-Crafts acylation is directing the incoming electrophile. It has been well-established that N-sulfonylated pyrroles, when reacted under strong Lewis-acidic conditions (e.g., with AlCl₃), preferentially undergo acylation at the β-position (C3).[2][3] This is often attributed to the formation of an organoaluminum intermediate that directs the reaction.[2]

The Influence of the C3-Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is one of the most potent electron-withdrawing groups used in organic chemistry, operating primarily through a strong negative inductive effect (-I).[4] Its presence drastically reduces the electron density of the aromatic ring, making electrophilic substitution challenging.[5][6] In classical aromatic systems, the -CF₃ group is a strong deactivator and a meta-director.[7] This directing effect arises because the ortho and para positions are significantly destabilized in the cationic Wheland intermediate, making the meta position the least disfavored site for attack.[5]

Predicting the Regiochemical Outcome

In the case of this compound, these two effects are superimposed.

  • Position C2: "Ortho" to both the N-tosyl and C3-CF₃ groups. This position is sterically hindered by the bulky tosyl group and electronically deactivated by both EWGs. Attack at C2 is highly unlikely.

  • Position C4: "Para" to the N-tosyl group and "ortho" to the C3-CF₃ group. The powerful deactivating inductive effect of the adjacent -CF₃ group strongly disfavors electrophilic attack at this position.

  • Position C5: "Meta" to the C3-CF₃ group. While the entire ring is deactivated, the C5 position is the least electronically disfavored site due to the meta-directing influence of the trifluoromethyl group. The N-tosyl group's influence is more distal.

Therefore, the reaction is predicted to proceed with high regioselectivity at the C5 position , yielding 1-tosyl-3-(trifluoromethyl)-5-acyl-1H-pyrrole .

Caption: Analysis of directing effects for acylation.

Detailed Experimental Protocol

This protocol describes the Friedel-Crafts acylation using acetyl chloride as a representative acylating agent. The principles can be adapted for other acyl halides or anhydrides, though reaction conditions may require optimization.

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
This compound>98%SynthesizedStarting material. Ensure it is dry.
Aluminum Chloride (AlCl₃), anhydrous>99.9%Sigma-AldrichExtremely hygroscopic. Handle in a glovebox or under a robust inert atmosphere.
Acetyl Chloride (AcCl)Reagent Grade, >98%Sigma-AldrichCorrosive and moisture-sensitive. Distill before use for best results.
Dichloromethane (DCM), anhydrousDriSolv™ or similarEMD MilliporeUse from a solvent purification system or a freshly opened bottle over molecular sieves.
Hydrochloric Acid (HCl), concentratedACS ReagentFisher ScientificFor workup.
Saturated Sodium Bicarbonate (NaHCO₃) solutionN/ALab PreparedFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRFor drying the organic phase.
Diethyl Ether, Hexanes, Ethyl AcetateHPLC GradeFisher ScientificFor chromatography.
Step-by-Step Methodology

Safety Precaution: This reaction must be performed in a certified chemical fume hood. Anhydrous aluminum chloride reacts violently with water. Acetyl chloride is corrosive and lachrymatory. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum, add this compound (1.0 eq).

    • Add anhydrous dichloromethane (DCM) to create a ~0.2 M solution.

    • Cool the flask to 0 °C using an ice-water bath.

  • Lewis Acid Addition:

    • Under a positive pressure of inert gas, carefully and portion-wise add anhydrous aluminum chloride (AlCl₃, 1.5 eq). Note: A stoichiometric excess is required because the product ketone will complex with the Lewis acid.[8]

    • Stir the resulting slurry at 0 °C for 30 minutes. The mixture may become thick and colored.

  • Acylation:

    • In a separate dry syringe, take up acetyl chloride (1.2 eq).

    • Add the acetyl chloride dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Due to the deactivated nature of the substrate, the reaction may require stirring at room temperature for 12-24 hours or gentle heating (e.g., 40 °C) to proceed to completion.

  • Workup and Quenching:

    • Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.

    • CAUTION: The quenching process is highly exothermic. Slowly and carefully add crushed ice to the reaction mixture, followed by the dropwise addition of 2M HCl to dissolve the aluminum salts.

    • Transfer the mixture to a separatory funnel. Add more DCM if necessary.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product will likely be a colored oil or solid.

    • Purify the material using flash column chromatography on silica gel. A gradient elution system (e.g., 5% to 20% ethyl acetate in hexanes) is typically effective for separating the product from any remaining starting material and byproducts.

    • Combine the pure fractions and remove the solvent in vacuo to yield the final product, 1-tosyl-3-(trifluoromethyl)-5-acetyl-1H-pyrrole .

Caption: Experimental workflow for the Friedel-Crafts acylation.

Optimization and Troubleshooting

IssueProbable CauseSuggested Solution
No Reaction / Low Conversion 1. Insufficient activation due to the highly deactivated ring system.[9]1a. Increase the amount of Lewis acid (e.g., to 2.0-2.5 eq).1b. Use a more reactive acylating agent, such as a carboxylic acid anhydride.1c. Gently heat the reaction (e.g., to reflux in DCM, ~40 °C) after the initial addition phase.
2. Deactivated Lewis acid catalyst.2. Ensure the AlCl₃ is from a fresh, unopened container and is handled under strictly anhydrous conditions.
Formation of Byproducts 1. Reaction temperature too high during addition.1. Maintain strict temperature control (0-5 °C) during the addition of the acyl chloride and AlCl₃.
2. Presence of moisture leading to decomposition.2. Use high-quality anhydrous solvents and reagents; ensure all glassware is rigorously dried.
Difficult Purification 1. Product complexed with aluminum salts remains in the organic layer.1. During workup, ensure the aqueous HCl wash is sufficiently acidic and vigorous to break up the Al-ketone complex. Stirring the biphasic mixture for 30-60 minutes can be beneficial.

References

  • Vaia. (n.d.). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Vaia. [Link]

  • Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic.... Homework.Study.com. [Link]

  • Wikipedia. (2023). Electrophilic aromatic directing groups. In Wikipedia. [Link]

  • Rokach, J., et al. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. PMC. [Link]

  • Prakash, G. K. S., et al. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PMC. [Link]

  • Kakushima, M., et al. (1982). A SIMPLE AND EFFICIENT ROUTE TO &SUBSTITUTED PYRROLES SUMMARY: I+Phenylsulfonylpyrrole undergoes Friedel-Crafts acylation exclusively at the B-position. Academia.edu. [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. In Wikipedia. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Chen, Z., et al. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. PubMed. [Link]

Sources

Synthesis of trifluoromethylated pharmaceutical intermediates using pyrrole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective C-H Trifluoromethylation of Pyrrole Scaffolds for Pharmaceutical Intermediates

Executive Summary

The incorporation of a trifluoromethyl (


) group into pyrrole scaffolds is a critical transformation in modern drug discovery. The 

moiety acts as a "lipophilic bullet," enhancing metabolic stability by blocking cytochrome P450 oxidation sites while simultaneously increasing membrane permeability. This guide details two field-proven methodologies for the direct C-H trifluoromethylation of pyrroles: an Electrophilic Protocol using Togni’s Reagent II for high regioselectivity, and a Radical Protocol using the Langlois Reagent for cost-effective scalability.

Introduction: The "Fluorine Effect" in Medicinal Chemistry

Pyrroles are ubiquitous in pharmaceutical agents (e.g., Atorvastatin, Sunitinib).[1] However, the electron-rich nature of the pyrrole ring makes it susceptible to oxidative degradation in vivo.

Why Trifluoromethylation?

  • Metabolic Blocking: Replacing a C-H bond with C-

    
     at metabolically labile sites (C2/C5) significantly extends half-life (
    
    
    
    ).
  • Bioisosterism: The

    
     group is a bioisostere for the isopropyl group but with inverted electronics (electron-withdrawing vs. donating).
    
  • pKa Modulation: The strong electron-withdrawing nature (

    
    ) reduces the pKa of the pyrrole N-H, strengthening hydrogen bond donor capability in receptor binding pockets.
    

Methodology A: Electrophilic Trifluoromethylation (Precision Protocol)

Target Application: Late-stage functionalization where regioselectivity (C2 vs. C3) is paramount. Key Reagent: Togni’s Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one).[1]

Mechanistic Insight

This protocol utilizes a Lewis Acid catalyst (Zinc bis(triflimide)) to activate the hypervalent iodine bond of Togni’s reagent. The reaction proceeds via a Friedel-Crafts-type mechanism, favoring the most electron-rich position (C2) of the pyrrole.

ElectrophilicMechanism Togni Togni Reagent II Activated Activated Iodine Species Togni->Activated Coordination LA Zn(NTf2)2 (Catalyst) LA->Activated Complex Sigma-Complex Intermediate Activated->Complex + Pyrrole Pyrrole Pyrrole Substrate Pyrrole->Complex Product 2-CF3-Pyrrole Complex->Product - H+ Byproduct Iodobenzoic Acid Deriv. Complex->Byproduct Reductive Elim.

Figure 1: Lewis-acid catalyzed activation of Togni's Reagent II enabling electrophilic aromatic substitution.

Experimental Protocol

Reagents:

  • Substrate:

    
    -Protected Pyrrole (1.0 equiv)
    
  • Reagent: Togni’s Reagent II (1.2 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Scavenger:

    
     (aq)
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 25 mL Schlenk tube and cool under Argon.

  • Solvation: Add

    
    -protected pyrrole (0.5 mmol) and Togni’s Reagent II (0.6 mmol) to the tube.
    
  • Catalysis: Dissolve

    
     (0.05 mmol) in 2.0 mL anhydrous DCM and inject slowly into the reaction mixture at 
    
    
    
    .
  • Reaction: Stir at room temperature (

    
    ) for 4–6 hours. Monitor: TLC (Hexane/EtOAc 9:1) will show the disappearance of the highly polar Togni reagent.
    
  • Quench: Dilute with DCM (10 mL) and wash with saturated

    
     (2 x 10 mL) to remove iodobenzoic acid byproducts.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography.
    

Validation Criteria:

  • 
     NMR:  Look for a singlet around -60 to -63 ppm  (characteristic of Ar-
    
    
    
    ).
  • Regioselectivity: C2-substitution is confirmed if the C3-H coupling constant (

    
    ) in 
    
    
    
    NMR is preserved (~3-4 Hz).

Methodology B: Radical Trifluoromethylation (Scalable Protocol)

Target Application: Early-stage building block synthesis; cost-sensitive scale-up. Key Reagent: Langlois Reagent (Sodium trifluoromethanesulfinate,


).[2][3]
Mechanistic Insight

This method relies on the oxidative generation of the


 radical. A Single Electron Transfer (SET) oxidant (TBHP) converts the sulfinate to a radical, which spontaneously releases 

and

. The radical attacks the pyrrole ring, followed by oxidative rearomatization.

RadicalMechanism Langlois Langlois Reagent (CF3SO2Na) Radical •CF3 Radical Langlois->Radical SET Oxidation SO2 SO2 (Gas) Langlois->SO2 Oxidant TBHP (Oxidant) Oxidant->Radical Intermediate Radical Adduct Radical->Intermediate + Pyrrole Pyrrole Pyrrole Pyrrole->Intermediate Product Trifluoromethylated Pyrrole Intermediate->Product - H• (Oxidation)

Figure 2: Oxidative radical generation from Langlois Reagent via Single Electron Transfer (SET).

Experimental Protocol

Reagents:

  • Substrate: Pyrrole (unprotected or protected) (1.0 equiv)

  • Reagent: Langlois Reagent (3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.)[1] (3.0 equiv)

  • Solvent: DCM/Water biphasic system (3:1)

Step-by-Step Workflow:

  • Setup: To a standard vial open to air (radical reactions are often tolerant of

    
    , but Argon is preferred for reproducibility).
    
  • Addition: Add pyrrole (1.0 mmol), Langlois Reagent (3.0 mmol), and DCM (3 mL).

  • Initiation: Add water (1 mL) followed by dropwise addition of TBHP (3.0 mmol).

  • Reaction: Stir vigorously at

    
     to room temperature for 12 hours. Note: The biphasic system requires high stir rates (1000 rpm) to ensure phase transfer.
    
  • Workup: Separate layers. Extract aqueous layer with DCM. Wash combined organics with saturated

    
     (to quench excess peroxide).
    
  • Purification: Column chromatography.

Comparative Analysis & Data

FeatureElectrophilic (Togni II)Radical (Langlois)
Regioselectivity High (C2) Moderate (Mixture C2/C5 possible)
Functional Group Tolerance Moderate (Sensitive to Lewis Acids)High (Tolerates amines, alcohols)
Cost High (~$50/g)Low (~$2/g)
Atom Economy Low (Iodobenzoic byproduct)High (

byproduct)
Scale Suitability mg to gram scaleMulti-gram to kg scale

Troubleshooting & Optimization

  • Issue: Low Conversion (Electrophilic Method)

    • Cause: Catalyst deactivation by moisture.

    • Fix: Ensure

      
       is stored in a glovebox. Use molecular sieves in the reaction mixture.
      
  • Issue: C2/C5 Mixtures (Radical Method)

    • Cause: Lack of steric hindrance.

    • Fix: Use bulky N-protecting groups (e.g., TIPS, Boc) to sterically shield the C2 position if C3 functionalization is desired, or simply to improve C2 selectivity by blocking N-coordination.[1]

  • Safety Note:

    • TBHP is potentially explosive. Never distill reaction mixtures containing peroxides. Always test for peroxides using starch-iodide paper before concentration.

References

  • Charpentier, J., Früh, N., & Togni, A. (2015).[1] Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682.[1] [Link]

  • Langlois, B. R., et al. (1991).[1] Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528. [Link]

  • Nagib, D. A., & MacMillan, D. W. (2011).[1] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228.[1] [Link]

  • Wang, J., et al. (2022).[1] FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.[1] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Tosyl-3-(trifluoromethyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Separation Science Technical Support hub. This guide addresses the purification of 1-tosyl-3-(trifluoromethyl)-1H-pyrrole , a critical building block in medicinal chemistry.[1]

This molecule presents a unique "push-pull" challenge:

  • The "Pull": The electron-withdrawing trifluoromethyl (–CF₃) and tosyl (–Ts) groups significantly reduce the electron density of the pyrrole ring compared to its parent heterocycle.[1]

  • The Consequence: This reduces the basicity (minimizing streaking) but increases lipophilicity, often causing it to co-elute with non-polar impurities or regioisomers (specifically the 2-substituted isomer).[1]

Part 1: Pre-Purification Diagnostics

Before packing your column, you must define the separation landscape.[1] The most common failure mode with this compound is regioisomer co-elution .

Standard TLC Protocol[1]
  • Stationary Phase: Silica Gel 60 F₂₅₄ (Aluminum backed).[1]

  • Standard Solvent System: Hexanes / Ethyl Acetate (Hex/EtOAc).[1]

  • Visualization: UV (254 nm) is primary due to the Tosyl chromophore.[1]

    • Secondary Stain:[1] KMnO₄ (The electron-deficient ring reacts slower than naked pyrroles, but the Tosyl group often directs a distinct spot).[1]

Diagnostic Table: Interpreting Your TLC

Observation (TLC)DiagnosisRecommended Action
Two spots, ΔRf < 0.1 Regioisomer Mixture. Likely 2-CF₃ (Major) vs 3-CF₃ (Minor).[1]Do NOT use Hex/EtOAc. Switch to Toluene or DCM/Hexane systems (see Troubleshooting).
Spot streaks (tailing) Acid Sensitivity. The Tosyl group may be hydrolyzing, or the pyrrole is protonating.[1]Pre-treat silica with 1% Triethylamine (Et₃N) in Hexanes.[1]
Spot at Solvent Front Too Lipophilic. The –CF₃ and –Ts groups make the molecule very non-polar.Reduce polarity. Start with 100% Hexanes.

Part 2: The Purification Protocol (Step-by-Step)

Workflow Logic

The following diagram outlines the decision matrix for purifying this specific fluorinated heterocycle.

PurificationLogic Start Crude Mixture 1-tosyl-3-(CF3)-pyrrole TLC_Check TLC Analysis (Hex/EtOAc 9:1) Start->TLC_Check Isomer_Check Are Isomers Visible? (2-CF3 vs 3-CF3) TLC_Check->Isomer_Check Standard_Method Standard Flash Gradient: 0-10% EtOAc/Hex Isomer_Check->Standard_Method No (Single Spot) Selectivity_Change Selectivity Switch Solvent: Toluene or DCM/Hex Isomer_Check->Selectivity_Change Yes (Close Spots) Silica_Prep Silica Preparation Neutralize with 1% Et3N Standard_Method->Silica_Prep Selectivity_Change->Silica_Prep Run_Column Run Column Collect small fractions Silica_Prep->Run_Column Post_Run Evaporation < 40°C (Avoid Detosylation) Run_Column->Post_Run

Figure 1: Decision matrix for purification based on isomeric impurity profile.

Detailed Methodology

1. Stationary Phase Selection

  • Standard: Silica Gel (40-63 µm).[1][2]

  • For Difficult Separations: Use Spherical Silica (20-40 µm) for tighter band definition.[1] The CF₃ group creates a "slippery" interaction with irregular silica; spherical particles improve resolution.

2. Column Preparation (The Neutralization Step)

  • Why? Although N-tosyl pyrroles are more stable than N-H pyrroles, the combination of acidic silica and the electron-withdrawing CF₃ group can sometimes promote partial detosylation or ring-opening "tar" formation.

  • Protocol:

    • Slurry silica in Hexanes containing 1% Triethylamine (Et₃N) .

    • Pack the column.

    • Flush with 2 column volumes (CV) of pure Hexanes to remove excess amine (prevents product contamination).[1]

3. Loading

  • Dry Load: Dissolve crude in minimum DCM, add Celite (ratio 1:2 crude:Celite), and rotovap to dryness.[1]

  • Reasoning: Liquid loading with DCM often causes "band broadening" because the compound is very soluble in DCM but less so in the Hexane starting mobile phase.

4. Elution Gradient

  • System: Hexanes (A) / Ethyl Acetate (B).[1][3][4]

  • Gradient:

    • 0 - 5 min: 100% A (Elute non-polar impurities).[1]

    • 5 - 20 min: 0% → 5% B.[1]

    • 20 - 40 min: 5% → 15% B.[1]

    • Note: The product likely elutes very early (5-10% EtOAc) due to the lipophilic CF₃/Tosyl combination.[1]

Part 3: Troubleshooting Guides (Q&A)

Scenario A: The "Blob" (Co-eluting Regioisomers)

User Question: "I synthesized the molecule via trifluoromethylation of N-tosyl pyrrole. I see two spots touching on TLC. My column yielded a mixture. How do I separate the 2-CF₃ isomer from the 3-CF₃ target?"

Scientist's Diagnosis: This is the classic "regioisomer selectivity" problem. Hexane/EtOAc separates based purely on polarity. Isomers often have identical polarity but different polarizability or shape.

The Fix: Change the Selectivity Mechanism Switch to a solvent system that interacts with the π-system of the pyrrole.

  • Toluene System: Use 100% Toluene or Toluene/Hexane (1:1) as the eluent.[1]

    • Mechanism:[1][2][3][5][6] Toluene interacts via π-π stacking with the tosyl ring. The steric difference between the 2-CF₃ and 3-CF₃ positions alters how the solvent "sits" on the molecule, often creating ΔRf where Hex/EtOAc failed.

  • DCM System: Dichloromethane (DCM) / Hexanes (0-30% gradient).

    • Mechanism:[1][2][3][5][6] DCM is a "selectivity" solvent, not just a strong solvent.[1] It solubilizes the CF₃ group differently than EtOAc.

Scenario B: The "Ghost" (Low Recovery)

User Question: "I loaded 500mg but only recovered 200mg. The column turned slightly brown/yellow."

Scientist's Diagnosis: Decomposition on column. Even with the stabilizing Tosyl group, the pyrrole ring is acid-sensitive. The "brown" color is pyrrole polymerization (oligomerization).[1]

The Fix: Passivate the Silica

  • Step 1: Use the 1% Et₃N neutralization method described in Part 2.

  • Step 2: Ensure your evaporation bath is < 40°C . Thermal detosylation can occur during concentration if traces of acid are present.

  • Step 3: If loss persists, switch to Neutral Alumina (Activity Grade III) .[1] Alumina is less acidic than silica and preserves sensitive pyrroles.

Scenario C: The "Invisible" Spot

User Question: "I can't see the product clearly under UV, or it's very faint."

Scientist's Diagnosis: While the Tosyl group is UV active, the CF₃ group is electron-withdrawing, which can sometimes hypsochromically shift (blue shift) the absorption maximum, potentially moving it away from the standard 254 nm lamp output.[1]

The Fix: Staining Visualization Do not rely solely on UV. Use Vanillin Stain .[7]

  • Recipe: 15g Vanillin + 250mL Ethanol + 2.5mL Conc.[7][8] H₂SO₄.[7][8][9]

  • Action: Dip and heat. Pyrroles typically turn distinct colors (red/purple/blue) with Vanillin, allowing you to distinguish the product from non-pyrrolic impurities (like excess Tosyl chloride, which usually doesn't stain as intensely).[1]

Summary of Physical Properties for Chromatography

PropertyValue/BehaviorImplication for Purification
Polarity Low to MediumElutes in low % EtOAc (typically <15%).[1]
Solubility High in DCM, EtOAc; Low in HexaneUse Dry Loading (Celite) to prevent band broadening.[1]
Stability Acid SensitiveAvoid acidic mobile phases; Neutralize silica.
UV Activity Good (Tosyl group)UV 254nm is primary; Vanillin stain for confirmation.[1]

References

  • Synthesis and Isomer Challenges

    • Yu, Z., Li, J., Cao, Y., Dong, T., & Xiao, Y. (2023).[1][6] 3-Trifluoromethyl Pyrrole Synthesis Based on β-CF3-1,3-Enynamides. The Journal of Organic Chemistry, 88, 15501-15506.[1][6]

    • Context: Discusses the synthesis of 3-CF3 pyrroles and the challenges of regioselectivity (2- vs 3- isomers)
    • [1]

  • Tosyl Pyrrole Stability & Properties

    • Demopoulos, V. J., & Kalampaliki, Z. (2022).[1] 1-Phenyl-3-tosyl-1H-pyrrole.[1] MDPI, Molbank, 2022(4), M1484.[1]

    • Context: Provides detailed NMR and stability data for N-tosyl-3-substituted pyrroles, confirming the structural assignment and elution behavior (Petroleum Ether/EtOAc 8:2).
  • General Chromatography of Isomers

    • Zhang, S., et al. (2024).[1] Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. ACS Applied Materials & Interfaces, 15(27), 32926-32934.[1][10]

    • Context: Highlights the difficulty of separating CF3-substituted isomers and the role of fluorine-fluorine interactions in retention.
    • [1]

Sources

Technical Support Center: Recrystallization of 1-Tosyl-3-(Trifluoromethyl)-1H-Pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-tosyl-3-(trifluoromethyl)-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. For this compound, a solvent system of dichloromethane (CH2Cl2) and petroleum ether is a recommended starting point. This is based on successful recrystallization of the structurally similar compound, 1-phenyl-3-tosyl-1H-pyrrole, using this solvent pair[1].

The trifluoromethyl group increases the lipophilicity of the molecule[2], suggesting good solubility in non-polar to moderately polar organic solvents. The tosyl group also contributes to its solubility characteristics. A systematic approach to solvent selection is crucial for optimal results.

Q2: How do I perform a solvent screen to find the best recrystallization solvent?

A2: A systematic solvent screen is a fundamental step in developing a robust recrystallization protocol.

Experimental Protocol: Small-Scale Solvent Screening

  • Sample Preparation: Place a small amount (10-20 mg) of your crude this compound into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Start with common solvents of varying polarities (see table below).

  • Solubility Assessment (Room Temperature): Observe the solubility of the compound in each solvent. A good candidate solvent will show poor solubility at room temperature.

  • Solubility Assessment (Elevated Temperature): Gently heat the test tubes containing the undissolved solid. A suitable solvent will fully dissolve the compound at or near its boiling point.

  • Crystallization Assessment: Allow the solutions that showed good high-temperature solubility to cool slowly to room temperature, and then in an ice bath. The ideal solvent will yield a high quantity of crystalline solid upon cooling.

Table 1: Recommended Solvents for Screening

Solvent SystemPolarityRationale
Hexanes/HeptanesNon-polarGood for initial trials due to the lipophilic CF3 group.
TolueneNon-polarAromatic solvent that can interact with the pyrrole and tosyl rings.
DichloromethanePolar aproticOften a good solvent for a wide range of organic compounds.
Ethyl AcetateModerately polarA versatile solvent for many organic molecules.
Isopropanol/EthanolPolar proticCan be effective, but the potential for hydrogen bonding should be considered.
Dichloromethane/Petroleum EtherMixedAllows for fine-tuning of polarity to achieve optimal solubility characteristics[1].
Ethyl Acetate/HexanesMixedA common and effective mixed solvent system for recrystallization.

Q3: My compound is colored. How can I decolorize it during recrystallization?

A3: Colored impurities can often be removed by treating the hot solution with activated charcoal.

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolve the crude this compound in the minimum amount of hot recrystallization solvent.

  • Remove the solution from the heat source and allow it to cool slightly to prevent flash boiling in the next step.

  • Add a small amount of activated charcoal (typically 1-2% of the solute mass) to the solution.

  • Gently swirl the flask and then heat the mixture back to boiling for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

  • Allow the hot, colorless filtrate to cool slowly to induce crystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem 1: The compound "oils out" instead of crystallizing.

  • Causality: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly. The presence of impurities can also lower the melting point of the mixture.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.

    • Change Solvent System: The initial solvent may be too non-polar. Try a slightly more polar solvent or a mixed solvent system to increase the solubility at the boiling point.

    • Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the cooled solution to encourage nucleation.

Problem 2: No crystals form, even after cooling.

  • Causality: The solution is likely not saturated enough, meaning too much solvent was used.

  • Solutions:

    • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Once you observe slight turbidity or the formation of a few crystals, remove it from the heat and allow it to cool slowly.

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.

      • Seed Crystals: Add a small crystal of the pure compound.

    • Use an Anti-Solvent: If the compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) until the solution becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly. For example, if your compound is dissolved in dichloromethane, you could slowly add hexanes as an anti-solvent.

Problem 3: The recrystallization yield is very low.

  • Causality: A low yield can result from several factors: using too much solvent, premature crystallization during hot filtration, or incomplete crystallization upon cooling.

  • Solutions:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the compound.

    • Pre-heat Filtration Apparatus: To prevent premature crystallization during hot filtration (especially when removing charcoal), pre-heat the funnel and receiving flask.

    • Maximize Crystal Recovery: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of compound remaining in the mother liquor.

    • Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Workflow and Decision Making

The following diagram illustrates the logical workflow for troubleshooting recrystallization issues.

Caption: A flowchart for troubleshooting common recrystallization problems.

References

  • Butin, A. V., & Abaev, V. T. (2022). 1-Phenyl-3-tosyl-1H-pyrrole. Molbank, 2022(4), M1483. [Link]

  • Lin, P., & Jiang, J. (2000). Trifluoromethyl-containing heterocycles. Tetrahedron, 56(23), 3635-3671.
  • University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

Sources

Overcoming steric hindrance of the tosyl group in pyrrole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the chemical synthesis and functionalization of pyrrole-containing molecules. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and often frustrating challenge: overcoming the steric and electronic effects of the N-tosyl protecting group during pyrrole functionalization.

The p-toluenesulfonyl (tosyl) group is a widely used protecting group for the pyrrole nitrogen due to its ability to stabilize the otherwise reactive pyrrole ring.[1] However, its bulk and strong electron-withdrawing nature frequently introduce significant hurdles in subsequent functionalization steps. This guide is designed to provide you with a clear understanding of these challenges and to offer practical, field-proven solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: My electrophilic substitution on N-tosylpyrrole is sluggish and giving low yields. What is happening?

A1: This is a classic issue stemming from the electronic properties of the tosyl group. The sulfonyl moiety is strongly electron-withdrawing, which significantly deactivates the pyrrole ring towards electrophilic attack.[1] Compared to an unprotected pyrrole, which is highly electron-rich and reactive, the N-tosylpyrrole has a much lower electron density, making it less nucleophilic.[2]

Troubleshooting Steps:

  • Increase the electrophilicity of your reagent: Consider using a more potent electrophile. For instance, in Friedel-Crafts acylation, using the acid chloride with a strong Lewis acid like aluminum chloride is often necessary.[3]

  • Elevate the reaction temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the deactivation barrier. Monitor your reaction closely for potential side product formation.

  • Consider alternative activating agents: For acylations, using trifluoromethanesulfonic anhydride (Tf2O) or trifluoroacetic anhydride (TFAA) to generate a mixed anhydride in situ can create a more reactive acylating agent.[4]

Q2: I am observing unexpected regioselectivity in my reactions, with substitution at the C-3 position instead of the expected C-2 position. Why is this occurring?

A2: While electrophilic substitution of pyrroles typically occurs at the C-2 position due to the greater stabilization of the cationic intermediate, the bulky N-tosyl group can sterically hinder the approach of the electrophile to the adjacent C-2 and C-5 positions.[3][5] This steric shield can lead to a kinetic or thermodynamic preference for substitution at the less hindered C-3 position. In some cases, initial C-2 substitution followed by isomerization to the more thermodynamically stable C-3 product can also occur, especially under acidic conditions.[4]

Visualizing the Steric Effect:

Steric_Hindrance cluster_pyrrole N-Tosylpyrrole N_Ts N-Ts C2 C2 N_Ts->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C5->N_Ts Electrophile Electrophile (E+) Electrophile->C2 Hindered Electrophile->C3 Less Hindered Hindered_Attack Steric Hindrance Favored_Attack Favored Attack

Caption: Steric hindrance from the bulky tosyl group at the C2 position.

Troubleshooting and Optimization:

  • Modify the electrophile: Using a smaller, less sterically demanding electrophile may favor C-2 substitution.

  • Employ a directing group strategy: In some cases, the tosyl group itself can be used in conjunction with a transition metal catalyst to direct C-H functionalization to a specific position, although this is more common for ortho-functionalization of an aryl group on the tosyl moiety itself.[6][7]

  • Change the solvent: Solvent polarity can influence the transition state and may alter the regioselectivity. Experiment with a range of polar and non-polar aprotic solvents.

Q3: My attempts to remove the N-tosyl group are failing or leading to decomposition of my product. What are some reliable methods for N-detosylation?

A3: The N-S bond of the tosyl group is notoriously stable, and its cleavage often requires harsh conditions that can be incompatible with other functional groups in your molecule.[8] The choice of deprotection strategy is critical and depends heavily on the overall molecular structure.

Decision-Making Workflow for N-Detosylation:

Detosylation_Workflow Start Need to remove N-Tosyl group Check_Sensitivity Is the molecule sensitive to strong base? Start->Check_Sensitivity Strong_Base Use strong base (e.g., NaOH, KOH) Check_Sensitivity->Strong_Base No Mild_Base Consider milder basic conditions (e.g., Cs2CO3) Check_Sensitivity->Mild_Base Yes Success Successful Detosylation Strong_Base->Success Check_Reducible Are there reducible functional groups? Mild_Base->Check_Reducible Reductive_Cleavage Use reductive cleavage (e.g., SmI2) Check_Reducible->Reductive_Cleavage No Nucleophilic_Displacement Try nucleophilic displacement (e.g., NaN3, thioglycolate) Check_Reducible->Nucleophilic_Displacement Yes Reductive_Cleavage->Success Nucleophilic_Displacement->Success

Caption: Decision workflow for selecting an N-detosylation method.

Recommended Detosylation Protocols:

MethodReagents & ConditionsAdvantagesConsiderations
Strong Base Hydrolysis NaOH or KOH in refluxing alcohol (e.g., MeOH, EtOH)Inexpensive and straightforward.Harsh conditions can lead to side reactions or decomposition of sensitive substrates.
Mild Basic Conditions Cesium carbonate (Cs2CO3) in THF/MeOHMuch milder than NaOH/KOH, good for base-sensitive molecules.[9]Can be slower and require stoichiometric amounts of the base.[9]
Reductive Cleavage Samarium(II) iodide (SmI2) in THF/MeOHVery mild and effective for a broad range of substrates.[8]Requires an inert atmosphere and anhydrous conditions. The reagent is air and moisture sensitive.
Nucleophilic Displacement Sodium azide (NaN3) in DMF or DMSOMild, neutral conditions, particularly effective for N-tosylpyrroloiminoquinones.[10]May not be suitable for all N-tosylpyrroles.[10]
Thiolate-Mediated Cleavage Thioglycolic acid/LiOH in DMFEfficient at ambient temperature for N-tosylated indoles, which can be analogous to pyrroles.[11]The thiol reagent has a strong odor.
Q4: Should I consider using an alternative protecting group to the tosyl group to avoid these issues altogether?

A4: Absolutely. If you are early in your synthetic planning, choosing a different protecting group can save you significant time and effort. The ideal protecting group should be easily introduced, stable to your desired reaction conditions, and readily removed under mild conditions that do not affect other parts of your molecule.[12]

Comparison of Common N-Protecting Groups for Pyrrole:

Protecting GroupKey Features & AdvantagesCommon Deprotection Conditions
Tosyl (Ts) Robust, enhances stability of the pyrrole ring.Harsh: strong base, reducing agents.
tert-Butoxycarbonyl (Boc) Less sterically hindering than tosyl, easily removed.Acidic conditions (e.g., TFA, HCl).
Carbobenzyloxy (Cbz) Stable to a range of conditions, removed by hydrogenolysis.H2, Pd/C.
9-Fluorenylmethoxycarbonyl (Fmoc) Base-labile, useful in orthogonal protection schemes.[13]Basic conditions (e.g., piperidine).
2,2,2-Trichloroethoxycarbonyl (Troc) Offers different reactivity compared to N-sulfonyl groups.[14]Reductive cleavage (e.g., Zn/acetic acid).

Expert Insight: N-alkoxycarbonyl protecting groups (like Boc, Fmoc, and Troc) can offer distinct reactivity profiles compared to N-sulfonyl groups.[4][14] For example, in some acylation reactions, N-alkoxycarbonyl pyrroles can favor C-2 substitution, whereas N-tosylpyrrole may lead to the C-3 product under similar conditions.[4]

Experimental Protocols

Protocol 1: Reductive N-Detosylation using Samarium(II) Iodide (SmI₂)

This protocol describes a mild method for the cleavage of an N-tosyl group.[8]

Materials:

  • N-tosyl protected pyrrole (1.0 equiv)

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M) (2.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-tosyl protected pyrrole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous methanol (4.0 equiv) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the SmI₂ solution in THF to the reaction mixture via syringe. The characteristic deep blue or green color of the SmI₂ solution should disappear upon reaction.

  • Stir the reaction at 0 °C and monitor its progress by TLC. If the reaction is sluggish, allow it to warm to room temperature.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any remaining iodine.

  • Add saturated aqueous NaHCO₃ solution to neutralize the reaction mixture.

  • Extract the aqueous layer with EtOAc (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Protection of Pyrrole with a Boc Group

This protocol describes the protection of the pyrrole nitrogen using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Pyrrole (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve pyrrole in anhydrous THF under an inert atmosphere.

  • Add DMAP to the solution and stir for 5 minutes at room temperature.

  • Add Boc₂O to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with diethyl ether or EtOAc (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

References

  • Reddy, T. J., et al. (2006). Efficient Indole N-Detosylation Using Thioglycolate. ResearchGate. Available from: [Link]

  • Kechagioglou, Z., & Demopoulos, V. J. (2022). 1-Phenyl-3-tosyl-1H-pyrrole. Molbank, 2022(4), M1471. Available from: [Link]

  • Halliwell, C., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(20), 14535–14546. Available from: [Link]

  • Halliwell, C., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. PMC. Available from: [Link]

  • Sun, K., et al. (2004). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 45(24), 4685-4686. Available from: [Link]

  • Kim, D. S., et al. (2010). N-Tosylpyrrolidine Calixpyrrole: Synthesis and Ion Binding Studies. PMC. Available from: [Link]

  • Linden, S., et al. (2003). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. The Journal of Organic Chemistry, 68(15), 5894–5903. Available from: [Link]

  • van Melick, J. E. W., & Tesser, G. I. (1973). A simple and mild method for the removal of the NIm-tosyl protecting group. Tetrahedron Letters, 14(15), 1327-1328. Available from: [Link]

  • SlidePlayer. (n.d.). Pyrrole reaction. Available from: [Link]

  • Li, W., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2664. Available from: [Link]

  • Sharma, A., et al. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 16(24), 4075-4107. Available from: [Link]

  • Ferreira, I. C. F. R., et al. (2020). N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group. Molecules, 25(16), 3658. Available from: [Link]

  • Kechagioglou, Z., & Demopoulos, V. J. (2022). 1-Phenyl-3-tosyl-1H-pyrrole. ResearchGate. Available from: [Link]

  • Unacademy. (2025). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Available from: [Link]

  • Kumar, S., et al. (2019). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers, 6(15), 2736-2741. Available from: [Link]

  • Ferreira, I. C. F. R., et al. (2020). N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group. MDPI. Available from: [Link]

  • Feng, C., et al. (2018). Switchable C-H Functionalization of N-Tosyl Acrylamides with Acryloylsilanes. Organic Letters, 20(19), 6063–6067. Available from: [Link]

  • Brückl, T., et al. (2012). Innate and guided C-H functionalization logic. Accounts of Chemical Research, 45(6), 826–839. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available from: [Link]

  • Huang, D.-Q., et al. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ResearchGate. Available from: [Link]

  • Dehaen, W., et al. (2007). 13 C NMR spectra of N-tosyl pyrrole. ResearchGate. Available from: [Link]

  • Gade, H., et al. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications, 52(43), 7041-7044. Available from: [Link]

  • Wang, G., et al. (2018). An efficient and facile access to highly functionalized pyrrole derivatives. Beilstein Journal of Organic Chemistry, 14, 992–998. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to FT-IR Interpretation of 1-tosyl-3-(trifluoromethyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-tosyl-3-(trifluoromethyl)-1H-pyrrole. Designed for researchers and drug development professionals, this document moves beyond simple peak assignment to offer a comparative interpretation grounded in the vibrational characteristics of its constituent functional groups. We will explore the diagnostic spectral regions, address common challenges such as peak overlap, and compare the spectrum to related structural analogs to provide a self-validating framework for characterization.

Introduction: The Structural and Spectroscopic Challenge

This compound is a molecule of interest in synthetic chemistry, featuring a complex arrangement of functional groups on a pyrrole core. The electron-withdrawing nature of both the N-tosyl and C3-trifluoromethyl substituents significantly influences the electronic environment and, consequently, the vibrational spectroscopy of the pyrrole ring.

FT-IR spectroscopy serves as a rapid, non-destructive tool for verifying the successful synthesis and purity of this compound. However, the interpretation is non-trivial due to the confluence of strong absorptions from the sulfonyl (SO₂) and trifluoromethyl (CF₃) groups in the same spectral region. This guide aims to deconstruct the spectrum, providing a logical workflow for unambiguous identification.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

To ensure reproducible and accurate data, a standardized protocol is essential. The following describes a typical workflow for obtaining an FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powder samples.

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation: Power on the FT-IR spectrometer and allow the source and laser to stabilize for at least 15-20 minutes.

  • Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a solvent-moistened wipe (e.g., isopropanol) followed by a dry, lint-free wipe. Collect a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Engage the pressure clamp to ensure firm, uniform contact between the sample and the crystal. Consistent pressure is key to achieving a high-quality, reproducible spectrum.

  • Spectrum Acquisition: Collect the sample spectrum. A typical setting involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be automatically ratioed against the collected background, yielding a spectrum in absorbance or transmittance units. Perform a baseline correction if necessary.

Spectral Deconstruction and Comparative Analysis

The most effective method for interpreting the spectrum of a complex molecule is to analyze the expected contributions from each functional group individually and then synthesize this information. We will compare the expected peaks with known data from simpler molecules: N-tosylpyrrole, trifluoromethyl-substituted aromatics, and pyrrole itself.

The Trifluoromethyl (CF₃) Group: A Region of Intense Absorption

The CF₃ group is a powerful spectroscopic marker due to the large dipole moment change during C-F bond vibrations.

  • C-F Stretching Vibrations: These are among the most intense bands in the spectrum. They typically appear in the 1350-1100 cm⁻¹ region. This includes an antisymmetric stretching mode (around 1180 cm⁻¹) and a symmetric stretching mode (around 1100 cm⁻¹).[1] A particularly characteristic frequency for a CF₃ group attached to an aromatic system is a strong, broad band near 1330 cm⁻¹, often assigned to the C-CF₃ stretching mode.[2]

  • CF₃ Deformation (Bending): A symmetrical deformation mode is expected around 700 cm⁻¹.[1]

The sheer intensity of the C-F stretching bands is a key diagnostic feature but also presents the primary interpretation challenge, as this region overlaps significantly with the S=O stretching of the tosyl group.

The Tosyl Group: Dual Diagnostic Markers

The N-tosyl group provides several distinct and reliable absorption bands.

  • Sulfonyl (SO₂) Vibrations: The sulfonyl group produces two highly characteristic and strong stretching bands.[3]

    • Asymmetric S=O Stretch: Expected near 1350-1370 cm⁻¹.[3][4]

    • Symmetric S=O Stretch: Expected near 1170-1195 cm⁻¹.[3][4]

  • Aromatic Ring Vibrations: The p-substituted benzene ring of the tosyl group has its own set of absorptions.

    • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.[5]

    • Aromatic C=C Stretch: Two to three bands of variable intensity are expected in the 1600-1475 cm⁻¹ region.[5]

    • Para-Substitution Pattern: A strong C-H out-of-plane bending band is expected in the 840-810 cm⁻¹ range, which is diagnostic for 1,4-disubstitution.

  • Methyl (CH₃) Group Vibrations:

    • C-H Stretches: Asymmetric and symmetric stretches appear just below 3000 cm⁻¹ (typically 2985-2850 cm⁻¹).[5][6]

The Substituted Pyrrole Ring

The vibrations of the pyrrole ring are influenced by the two strongly electron-withdrawing substituents. Unlike simple pyrrole, there is no N-H vibration (typically a broad band around 3400 cm⁻¹).[7][8][9]

  • Aromatic C-H Stretch: A weak band is expected above 3100 cm⁻¹ for the C-H bonds on the pyrrole ring.[6]

  • Ring Stretching (C=C and C-N): These fundamental vibrations of the pyrrole ring typically appear in the 1550-1400 cm⁻¹ region.[7][10] The exact positions are sensitive to substitution. For N-tosylpyrrole, these bands are well-documented.[11][12]

  • C-H Bending: In-plane and out-of-plane C-H bending vibrations are expected at lower wavenumbers, typically below 1000 cm⁻¹.[7]

Synthesized Interpretation and Data Summary

By integrating the analyses above, we can predict the FT-IR spectrum of this compound and assign the key absorption bands. The critical region between 1400 cm⁻¹ and 1100 cm⁻¹ will contain a dense manifold of very strong, overlapping bands from both the CF₃ and SO₂ groups. The overall pattern, rather than a single peak, is diagnostic.

Table 1: Predicted FT-IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignmentContributing Functional Group(s)
~ 3120WeakAromatic C-H StretchPyrrole Ring
~ 3070WeakAromatic C-H StretchTosyl Benzene Ring
~ 2960, ~2870WeakAsymmetric & Symmetric C-H StretchTosyl Methyl Group
~ 1595MediumAromatic C=C StretchTosyl Benzene Ring
~ 1540MediumC=C Ring StretchPyrrole Ring
~ 1470MediumC=C / C-N Ring StretchPyrrole Ring
~ 1365 Strong Asymmetric S=O Stretch (Overlaps with C-F absorptions)Tosyl Group
~ 1330 V. Strong, Broad C-CF₃ Stretch (Likely overlapping with and dominating the S=O stretch)Trifluoromethyl Group
~ 1185 V. Strong Symmetric S=O Stretch (Overlaps with C-F absorptions)Tosyl Group
~ 1140 V. Strong Antisymmetric C-F Stretch (Part of a complex, intense band system)Trifluoromethyl Group
~ 1090StrongSymmetric C-F StretchTrifluoromethyl Group
~ 820StrongC-H Out-of-Plane Bend (Diagnostic for para-substitution)Tosyl Benzene Ring
~ 740MediumC-H Out-of-Plane BendPyrrole Ring
~ 710MediumSymmetrical CF₃ DeformationTrifluoromethyl Group

Visualization of Key Vibrational Modes

The following diagram illustrates the molecular structure and highlights the key functional groups responsible for the most diagnostic signals in the FT-IR spectrum.

Sources

A Comparative Guide to the Bioactivity of Trifluoromethylated vs. Methylated Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substitution on the Pyrrole Scaffold

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry. It serves as the fundamental framework for a vast array of natural products and synthetic drugs, including notable pharmaceuticals like Atorvastatin and Ketorolac.[1][2][3] The remarkable versatility of the pyrrole scaffold lies in its susceptibility to substitution, allowing chemists to fine-tune its physicochemical and pharmacological properties.[4]

Among the most common strategic modifications is the introduction of small aliphatic groups, particularly the methyl (-CH3) and trifluoromethyl (-CF3) moieties.[5][6][7] While both are used to modulate a compound's profile, they exert profoundly different effects on bioactivity. The choice between a "magic methyl" and a trifluoromethyl group is a critical decision in drug design, impacting everything from target binding and metabolic stability to membrane permeability.[5][8]

This guide provides an in-depth, objective comparison of the bioactivity of trifluoromethylated versus methylated pyrrole derivatives. We will dissect the underlying physicochemical principles, present supporting experimental data from anticancer and antimicrobial studies, and provide detailed protocols for key validation assays. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights needed to make informed decisions in their own discovery programs.

The Physicochemical Divide: Why -CH3 and -CF3 Dictate Different Biological Fates

The observed differences in bioactivity are not arbitrary; they are rooted in the distinct physicochemical properties imparted by the methyl and trifluoromethyl groups. Understanding these properties is crucial to explaining their differential effects on a drug molecule's interaction with a biological system.

  • Electronic Effects: The methyl group is weakly electron-donating, which can slightly increase the electron density of the pyrrole ring. In stark contrast, the trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of its three fluorine atoms.[5][6][9] This significantly alters the electronic landscape of the pyrrole ring, influencing its ability to participate in hydrogen bonding and electrostatic interactions with biological targets like enzymes and receptors.[5]

  • Lipophilicity (Hydrophobicity): Both groups increase a molecule's lipophilicity, a key factor for crossing cell membranes. However, the trifluoromethyl group generally imparts a greater increase in lipophilicity (Hansch π value of +0.88) compared to the methyl group.[5][8] This enhanced lipophilicity can improve membrane permeability and, consequently, bioavailability.[5][8][10] It's important to note, however, that the position of the -CF3 group can significantly influence this effect.[11]

  • Metabolic Stability: This is perhaps the most significant advantage of trifluoromethylation. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (bond dissociation energy of ~485 kJ/mol), far stronger than a typical carbon-hydrogen (C-H) bond (~414 kJ/mol).[5][8] This makes the -CF3 group highly resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism in the liver.[12][13] Replacing a metabolically vulnerable methyl group with a trifluoromethyl group can "block" this site of metabolism, prolonging the drug's half-life and duration of action.[5][6][8][14]

  • Steric and Conformational Effects: The trifluoromethyl group is considerably bulkier than a methyl group.[5] This increased size can enhance binding affinity and selectivity by promoting a better fit within a target's binding pocket through enhanced hydrophobic interactions.[5]

Comparative Summary of Physicochemical Properties
PropertyMethyl Group (-CH3)Trifluoromethyl Group (-CF3)Implication for Bioactivity
Electronic Effect Weakly electron-donatingStrongly electron-withdrawing[5][6]Modulates target binding interactions (H-bonds, electrostatic)
Lipophilicity Increases lipophilicityGenerally provides a greater increase in lipophilicity[5][8]Affects membrane permeability and bioavailability
Metabolic Stability Susceptible to CYP-mediated oxidationHighly resistant to oxidation due to strong C-F bonds[8][12]Increases drug half-life and in vivo exposure
Steric Bulk SmallerLarger[5]Can improve binding affinity and selectivity
Hydrogen Bonding Cannot act as a hydrogen bond donorCan act as a weak hydrogen bond acceptorInfluences interactions within a protein binding pocket

Synthesis of Substituted Pyrrole Derivatives: A Brief Overview

The methods for introducing methyl and trifluoromethyl groups onto a pyrrole scaffold are distinct, reflecting the different chemistries of these substituents.

  • Methylated Pyrroles: These are often synthesized through direct methylation of the pyrrole nitrogen or carbon atoms using classic methylating agents like methyl iodide in the presence of a base.[15] Another common route is the Paal-Knorr synthesis, which can utilize primary amines like methylamine to construct the N-methylated pyrrole ring.[16]

  • Trifluoromethylated Pyrroles: Synthesizing these derivatives is often more complex. A prevalent strategy involves using trifluoromethylated building blocks in cyclization reactions.[17] Modern methods have enabled more direct approaches, including one-pot, three-component reactions and various cycloaddition strategies that can efficiently construct the trifluoromethylated pyrrole core.[18][19][20]

General workflow for synthesizing substituted pyrrole derivatives.

Head-to-Head Bioactivity Comparison: Experimental Evidence

While replacing a methyl group with a trifluoromethyl group does not guarantee improved bioactivity, a statistical analysis of over 28,000 compound pairs revealed that in 9.19% of cases, this substitution increased biological activity by at least an order of magnitude.[21][22][23] The outcome is highly dependent on the specific biological target and the surrounding molecular architecture.

Antimicrobial Activity

The enhanced lipophilicity and unique electronic signature of the -CF3 group make it a valuable addition in the design of antimicrobial agents.

A recent study detailed the synthesis and evaluation of trifluoromethylated dihydropyrrol-2-one derivatives against a panel of bacteria and fungi.[20][24] Several compounds demonstrated potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The study highlights that the electronegativity and steric effects of the trifluoromethyl group are pivotal in modulating the interactions between the molecule and its biological targets, thereby augmenting its antimicrobial activity.[20] For instance, a trifluoromethyl derivative of Marinopyrrole A was found to be more potent than vancomycin against several resistant strains of Staphylococcus.[25] The increased lipophilicity conferred by the -CF3 group likely enhances the compound's ability to penetrate the bacterial cell wall and membrane, a critical first step for exerting its effect.

Anticancer Activity

In cancer drug discovery, the -CF3 group is frequently employed to enhance target affinity and improve pharmacokinetics.

  • Kinase Inhibition: Many anticancer drugs target protein kinases. A study on FMS kinase inhibitors found that a pyrrolo[3,2-c]pyridine derivative featuring a 4-morpholino-3-(trifluoromethyl)phenyl substituent was a potent inhibitor with an IC50 of 30 nM.[26] The authors noted that the trifluoromethylphenyl group enhanced the compound's affinity for the enzyme.[26] Similarly, pyrrolo[2,3-d]pyrimidines designed as VEGFR-2 inhibitors showed potent, dose-related inhibition in the nanomolar range, an activity attributed in part to the favorable interactions of the substituted pyrrole core within the kinase's active site.[26]

  • Overcoming Drug Resistance: The methyl group on some anticancer drugs can be a site of metabolic degradation, leading to inactivation and contributing to drug resistance. Replacing it with a metabolically robust -CF3 group can circumvent this issue.

The following table summarizes representative data comparing the anticancer activity of pyrrole derivatives. While direct methyl-to-trifluoromethyl comparisons within the same study are rare, the data illustrates the high potency often achieved with trifluoromethylated structures.

Compound ClassSubstituent DetailsTarget Cell LineActivity Metric (IC50)Reference
Pyrrolo[3,2-c]pyridine4-morpholino-3-(trifluoromethyl)phenylFMS Kinase (enzymatic)30 nM[26]
Pyrrolo[2,3-d]pyrimidinePhenyl & Pyrrole substituentsVEGFR-2 (enzymatic)11.9 nM[26]
PhenylpyrroloquinolinoneBenzoyl group at pyrrole nitrogenHeLa (Cervical Cancer)0.2 nM[26]
Diaryl Pyrrole1-(4-(trifluoromethoxy)phenyl)PC12 (Neuroblastoma model)Neuroprotective[27]
Pyrrole-Indole HybridSingle chloro-substitutionT47D (Breast Cancer)2.4 µM[4]

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// Nodes"GrowthFactor" [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; "Receptor" [label="Receptor Tyrosine Kinase\n(e.g., VEGFR-2)", fillcolor="#F1F3F4", fontcolor="#202124"]; "ATP" [label="ATP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Kinase" [label="Kinase Domain", fillcolor="#F1F3F4", fontcolor="#202124"]; "Substrate" [label="Substrate Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; "P_Substrate" [label="Phosphorylated\nSubstrate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Signaling" [label="Downstream Signaling\n(Proliferation, Angiogenesis)", fillcolor="#F1F3F4", fontcolor="#202124"]; "CellResponse" [label="Tumor Growth", shape=septagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inhibitor" [label="CF3/CH3-Pyrrole\nInhibitor", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges"GrowthFactor" -> "Receptor" [label="Binds"]; "Receptor" -> "Kinase" [label="Activates"]; "ATP" -> "Kinase" [label="Binds to\nactive site"]; "Inhibitor" -> "Kinase" [label="Competitively Binds\nBlocks ATP", color="#EA4335", style=bold]; "Kinase" -> "Substrate" [label="Phosphorylates"]; "Substrate" -> "P_Substrate"; "P_Substrate" -> "Signaling"; "Signaling" -> "CellResponse"; }

Inhibition of a kinase signaling pathway by substituted pyrrole derivatives.

Experimental Protocols: Self-Validating Methodologies

To ensure the trustworthiness and reproducibility of bioactivity data, standardized and well-described protocols are essential. Below are detailed methodologies for key assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[28]

  • Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Materials:

    • 96-well flat-bottom microplates

    • Cancer cell line of interest (e.g., HeLa, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (dissolved in DMSO, then diluted in medium)

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO in medium) and untreated controls.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

    • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well.

    • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

    • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually or spectrophotometrically after incubation.

  • Materials:

    • Sterile 96-well microplates

    • Bacterial strain (e.g., S. aureus ATCC 29213)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Test compounds (dissolved in DMSO)

    • Positive control antibiotic (e.g., Vancomycin)

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

  • Step-by-Step Methodology:

    • Inoculum Preparation: Prepare a bacterial inoculum by suspending colonies from an overnight agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Compound Dilution: In a 96-well plate, add 50 µL of CAMHB to all wells. Add 50 µL of the stock test compound (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.

    • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Controls: Include a positive control (wells with bacteria and no compound) and a negative/sterility control (wells with medium only).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) at 600 nm.

Conclusion and Future Perspectives

The substitution of a methyl group with a trifluoromethyl group on a pyrrole scaffold is a powerful and widely used strategy in medicinal chemistry. It is not, however, a universally beneficial exchange.

The trifluoromethyl group offers distinct advantages, most notably a dramatic increase in metabolic stability due to the strength of the C-F bond, which can significantly improve a drug's pharmacokinetic profile.[5][8] Its strong electron-withdrawing nature and greater lipophilicity can lead to enhanced target binding affinity and improved cell permeability.[5][29]

The methyl group , while metabolically more labile, remains the "magic methyl" for a reason. Its smaller size and simple hydrophobic character can provide an optimal fit in many binding pockets where the bulkier -CF3 group would be detrimental.

Ultimately, the choice is context-dependent. A statistical analysis shows that -CF3 substitution is a high-risk, high-reward strategy; it does not improve bioactivity on average, but when it works, the gains can be substantial.[21][22] Future drug design will increasingly rely on computational modeling to better predict the impact of these substitutions, allowing for a more rational selection between these two small but powerful modulators of bioactivity.

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1-tosyl-3-(trifluoromethyl)-1H-pyrrole

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